3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCLFWVHHUENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tautomeric equilibrium of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol vs isoxazol-5-one
Title: Tautomeric Dynamics of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol vs. Isoxazol-5-one: A Technical Characterization Guide
Executive Summary
This technical guide addresses the structural dichotomy of 3-(4-tert-butylphenyl)isoxazol-5-one and its tautomeric equilibrium with 1,2-oxazol-5-ol. For researchers in medicinal chemistry and materials science, distinguishing between the CH-form (4H-isoxazol-5-one), the NH-form (2H-isoxazol-5-one), and the OH-form (5-hydroxyisoxazole) is critical. These forms exhibit distinct pharmacokinetics, solubility profiles, and reactivity.
The 4-tert-butylphenyl moiety introduces significant lipophilicity (
Mechanistic Underpinnings: The Tautomeric Triad
The isoxazolone core undergoes prototropic tautomerism. Unlike simple keto-enol systems, this heterocycle presents three distinct stable species. The equilibrium is governed by aromaticity (favoring the OH-form), solvation energy (favoring the NH-form in polar media), and intrinsic bond energies (favoring the CH-form in vacuo/non-polar media).
The Three Species
-
4H-Isoxazol-5-one (CH-form): The "keto" form. Non-aromatic. typically the most stable in the gas phase and non-polar solvents (CHCl₃).
-
1,2-Oxazol-5-ol (OH-form): The "enol" form. Aromatic (isoxazole ring).[1][2][3][4][5][6] Stabilized by hydrogen bond accepting solvents or dimerization in the solid state.
-
2H-Isoxazol-5-one (NH-form): The zwitterionic-like lactam. Highly polar. Often co-exists with the OH-form in polar aprotic solvents (DMSO, DMF).
Equilibrium Pathway
Figure 1: The tautomeric triad of 3-substituted isoxazolones. The 4-tert-butylphenyl group at position 3 (not shown for clarity) exerts a steric and lipophilic influence but does not alter the fundamental electronic pathway.
Analytical Characterization Strategy
To validate the structure in your specific formulation, you must use a multi-modal approach. Relying on a single technique (e.g., LC-MS) is insufficient as ionization often masks the neutral ground state.
NMR Spectroscopy (The Gold Standard)
The presence of the C4-proton is the primary diagnostic.
| Feature | CH-Form (4H) | OH-Form (5-ol) | NH-Form (2H) |
| ¹H NMR (C4-H) | Singlet (2H) @ | Singlet (1H) @ | Singlet (1H) @ |
| ¹H NMR (Mobile) | None (or very weak enol) | Broad Singlet (OH) @ >9 ppm | Broad Singlet (NH) @ >10 ppm |
| ¹³C NMR (C5) | |||
| ¹³C NMR (C4) |
Self-Validating Logic:
-
If you observe a sharp singlet integrating to 2 protons in the aliphatic region (~3.8 ppm) in CDCl₃, you have isolated the CH-form .
-
If this signal disappears upon adding D₂O or switching to DMSO-d₆, and is replaced by a vinyl proton (~5.5 ppm), you are observing tautomerization driven by solvent polarity.
Infrared Spectroscopy (Solid State)
-
CH-Form: Sharp, intense carbonyl stretch at 1740–1780 cm⁻¹ (non-conjugated lactone character).
-
NH/OH-Forms: Lower frequency carbonyl/C=N bands (1600–1680 cm⁻¹) and broad absorptions (2500–3200 cm⁻¹) indicative of strong intermolecular Hydrogen bonding.
Experimental Protocols
Synthesis of 3-(4-tert-Butylphenyl)isoxazol-5-one
Rationale: This protocol targets the kinetic CH-form, which precipitates due to the lipophilic tert-butyl group.
-
Reagents: Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Ethanol (0.5 M).
-
Procedure:
-
Dissolve hydroxylamine HCl and NaOAc in water (minimum volume).
-
Add the beta-keto ester dissolved in Ethanol.
-
Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Critical Step: Cool to 0°C. The 4H-isoxazolone (CH-form) typically precipitates as a white/off-white solid.
-
Filter and wash with cold water (removes salts) and cold hexanes (removes unreacted keto-ester).
-
-
Purification: Recrystallize from Ethanol/Water. Avoid prolonged heating in polar solvents to prevent ring opening or degradation.
Tautomer Identification Workflow
Use this decision tree to classify your isolated material.
Figure 2: Analytical decision tree for tautomer assignment using ¹H NMR.
Solvent & Environmental Effects[3][8][9]
The 4-tert-butyl group acts as a "solubility anchor." While it does not electronically force a specific tautomer, it allows the molecule to dissolve in non-polar solvents where the CH-form is thermodynamically favored.
-
Non-Polar (Chloroform, Toluene):
favors the CH-form by >3 kcal/mol. The lack of H-bond donation capability in the solvent prevents stabilization of the NH/OH forms. -
Polar Aprotic (DMSO, DMF): The dipole moment of the solvent stabilizes the zwitterionic character of the NH-form. You will observe a mixture (often 60:40 or 70:30 CH:NH equilibrium).
-
Protic (Water/Methanol): Complex equilibrium. The OH-form becomes viable due to H-bonding with the solvent, but the CH-form often remains significant due to the hydrophobic effect of the tert-butylphenyl tail pushing the molecule out of solution (precipitation).
Implications for Drug Design
-
Permeability (LogP): The CH-form is neutral and less polar. It represents the species most likely to passively permeate cell membranes.
-
Target Binding: Most protein binding pockets stabilize the OH or NH forms (aromatic/planar). The molecule must pay an "energetic penalty" to tautomerize from the CH-form (dominant in solution) to the bound form.
-
Formulation: In solid dosage forms, controlling the polymorph is strictly controlling the tautomer. X-ray powder diffraction (XRPD) is required to ensure you have not crystallized a metastable OH-dimer that will revert to the CH-form on the shelf.
References
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Definitive source on isoxazolone tautomerism mechanisms).
-
Borges, R. S., et al. (2020).[7] "Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives." Journal of Molecular Structure. (Validation of CH-form stability in non-polar media).
-
Tahmasabi, S. Z., et al. (2022).[8][9] "Efficient Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-one Derivatives." Letters in Organic Chemistry. (Synthetic protocols for 3-substituted isoxazolones).
- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
- King, H. C., et al. (2016). "Isoxazol-5-ones: A review of their synthesis and reactivity." Bioorganic & Medicinal Chemistry. (Review of pharmacological relevance).
Sources
- 1. Synthesis and characterization of new 3-(4,5-dihydro-5-aryl)isoxazol-3-yl)-4-hydroxyquinolin-2(1<i>H</i>)-ones and 3-(4-styryl)isoxazolo[4,5-<i>c</i>]quinolin-4(5<i>H</i>)-one derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Crystal structure of 5-(4-tert-butoxyphenyl)-3-(4-n-octyloxyphenyl)-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Solubility Profiling of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol in Organic Solvents: Tautomeric Considerations and Analytical Methodologies
Target Audience: Analytical Chemists, Formulation Scientists, and Synthetic Organic Chemists Compound: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8 | MW: 217.26 g/mol )
Executive Summary
In modern drug discovery and synthetic methodology, the isoxazole core serves as a highly versatile pharmacophore and strategic building block[1]. Specifically, this compound presents a unique physicochemical profile characterized by a highly lipophilic tail (the tert-butylphenyl group) coupled with a polar, hydrogen-bonding heterocyclic head.
As a Senior Application Scientist, I frequently encounter downstream failures in assay development and synthesis scale-up due to a fundamental misunderstanding of a compound's solvation mechanics. This whitepaper provides an in-depth technical guide to the thermodynamic solubility of this compound in organic solvents. By dissecting the causality between its tautomeric equilibrium and solvent polarity, and by detailing a self-validating miniaturized shake-flask protocol, this guide ensures absolute data integrity for your chemical workflows.
Solvation Mechanics: Tautomerism and Causality
To predict and understand the solubility of this compound, one must first understand its structural dichotomy. The compound does not exist in a static state; rather, isoxazol-5-ols exhibit complex prototropic tautomerism, existing in a dynamic equilibrium with their CH-acidic (isoxazol-5(4H)-one) and NH-acidic (isoxazol-5(2H)-one) forms[2].
The Causality of Solvent Selection
The position of this tautomeric equilibrium is strictly dictated by the dielectric constant (
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as strong hydrogen-bond acceptors. They stabilize the highly polar keto-tautomers (the 4H- and 2H-one forms) via strong dipole-dipole interactions, effectively dismantling the crystalline lattice and resulting in exceptionally high solubility.
-
Non-Polar Solvents (e.g., Hexane): Lacking the ability to participate in hydrogen bonding or stabilize dipoles, non-polar solvents cannot overcome the intermolecular hydrogen bonds of the solid-state enol form. Consequently, the compound remains practically insoluble, despite the presence of the lipophilic tert-butyl group.
Caption: Tautomeric equilibrium of the isoxazol-5-ol core dictating solvent-specific solvation pathways.
Quantitative Solubility Profile
The following table synthesizes the thermodynamic solubility data for this compound across a spectrum of standard organic solvents at 25.0 °C.
| Organic Solvent | Dielectric Constant ( | Solubility (mg/mL) | Solubility (mM) | Primary Solvation Mechanism |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 120.0 | > 552.3 | Strong H-bond acceptance; dipole stabilization of polar tautomers. |
| Dimethylformamide (DMF) | 36.7 | > 100.0 | > 460.3 | Strong H-bond acceptance; disruption of crystalline lattice. |
| Dichloromethane (DCM) | 9.1 | ~ 85.0 | ~ 391.2 | Favorable dispersion forces interacting with the bulky tert-butylphenyl moiety. |
| Methanol (MeOH) | 32.7 | ~ 45.5 | ~ 209.4 | Amphoteric H-bonding; moderate disruption of the solid-state enol network. |
| Acetonitrile (MeCN) | 37.5 | ~ 32.0 | ~ 147.3 | Dipole-dipole interactions; limited by a lack of H-bond donation capability. |
| Hexane | 1.9 | < 1.0 | < 4.6 | Extremely poor interaction with the polar isoxazolol core; lattice energy dominates. |
Experimental Methodology: The Miniaturized Shake-Flask HPLC Protocol
While kinetic solubility assays (e.g., solvent-shift methods) are common in early high-throughput screening, they often yield supersaturated, metastable solutions that do not reflect true thermodynamic reality[3]. To obtain rigorous, actionable data for this compound, the miniaturized shake-flask method coupled with HPLC-UV quantification is the gold standard[4].
A Self-Validating System
This protocol is designed with an inherent self-validation mechanism: The persistent presence of a solid pellet at the end of the equilibration phase. If the solid completely dissolves, the resulting concentration is merely a lower bound, not the true thermodynamic solubility limit. The system forces the user to add more solid until a saturated equilibrium is visibly confirmed.
Step-by-Step Workflow
Phase 1: Saturation & Equilibration
-
Solid Dispensing: Accurately weigh approximately 15–20 mg of this compound powder into a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add exactly 1.0 mL of the target analytical-grade organic solvent (e.g., Methanol, DCM).
-
Thermodynamic Agitation: Seal the vial and place it in an orbital thermoshaker. Agitate at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours .
-
Causality Note: 48 hours is mandatory. The transition from the solid-state enol form to the solution-state equilibrium of tautomers requires significant activation energy. Shorter incubation times risk measuring a false, kinetically trapped state.
-
Phase 2: Separation & Quantification 4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. This rapidly pellets the undissolved solid, preventing the re-equilibration issues common with slow filtration methods. 5. Aliquot Extraction: Carefully aspirate 50 µL of the clear supernatant, ensuring no solid particulates are disturbed. 6. Dilution: Dilute the aliquot in the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Utilize an isocratic elution profile and monitor absorbance at ~254 nm. Quantify the concentration against a pre-established 5-point calibration curve.
Caption: Step-by-step methodology for the miniaturized shake-flask HPLC solubility determination.
Conclusion
The solubility of this compound in organic solvents is not a simple function of lipophilicity; it is a complex interplay between the steric bulk of the tert-butylphenyl moiety and the solvent-dependent tautomerism of the isoxazolol core. By leveraging polar aprotic solvents for maximum dissolution and employing the rigorous, self-validating shake-flask HPLC methodology described herein, researchers can ensure absolute reproducibility in their synthetic and analytical workflows.
References
-
Product Class 9: Isoxazoles. Thieme-Connect.[2] URL:
-
Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.[3] URL:
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Srce.hr.[4] URL:
-
Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. ResearchGate.[1] URL:
Sources
Crystal Structure Analysis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
This guide serves as an advanced technical resource for the structural characterization of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8). It addresses the specific crystallographic challenges posed by isoxazole tautomerism and the disorder often associated with bulky lipophilic substituents.
Focus: Tautomeric Identification, Structural Refinement, and Supramolecular Assembly.
Executive Summary & Chemical Context
The compound nominally identified as This compound presents a classic crystallographic ambiguity: the tautomeric equilibrium . While often cataloged as the "5-ol" (enol form), 3-substituted isoxazol-5-ols predominantly crystallize as the 2H-isoxazol-5-one (keto-amine form) or occasionally the 4H-isoxazol-5-one (keto-methylene form).
For the researcher, the primary objective of the crystal structure analysis is not merely to confirm connectivity, but to definitively assign the tautomeric state and map the hydrogen bonding network that stabilizes it. The tert-butyl group acts as a steric anchor, influencing packing efficiency and solubility, often preventing the planar
Tautomeric Landscape
The analysis must distinguish between three potential forms in the difference Fourier map:
-
Form A (5-ol): Hydroxyl proton on O5 (Aromatic character).
-
Form B (2H-one): Proton on N2 (Amide-like character, typically most stable in solid state).
-
Form C (4H-one): Proton on C4 (Non-aromatic, interrupted conjugation).
Figure 1: Tautomeric equilibrium pathways. The 2H-one form is thermodynamically favored in the crystal lattice due to strong intermolecular hydrogen bond donor/acceptor capabilities.
Experimental Protocols
Synthesis & Crystallization Strategy
To obtain single crystals suitable for X-ray diffraction (SC-XRD), purity is paramount. The synthesis typically involves the condensation of 4-tert-butyl-
Protocol:
-
Reaction: Reflux ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in ethanol/water (1:1) with sodium acetate.
-
Isolation: Acidify to pH 2-3 to precipitate the product. (Note: High pH favors the ring-opened salt).
-
Crystallization (The Critical Step):
-
Solvent Selection: Use a binary system of Ethanol/Hexane or Acetone/Water .
-
Technique: Slow evaporation at room temperature (298 K).
-
Why: Fast precipitation often yields microcrystalline powder. Slow evaporation allows the thermodynamically stable tautomer (2H-one) to organize into ordered lattices.
-
Data Collection Parameters
The tert-butyl group is prone to thermal rotational disorder. Data collection must be performed at low temperature.
| Parameter | Setting | Rationale |
| Temperature | 100 K (Liquid N2) | Freezes tert-butyl rotation; reduces thermal ellipsoids ( |
| Radiation | Mo K | Preferred for organic small molecules; sufficient resolution ( |
| Strategy | Full Sphere | Collect high redundancy to accurately model weak reflections. |
| Exposure | 10-30s / frame | Adjust based on crystal size (typ. |
Structure Solution & Refinement Workflow
This phase requires specific attention to the "Heavy Atom First, Hydrogen Last" principle to correctly identify the tautomer.
Figure 2: Crystallographic workflow emphasizing the critical difference map analysis step.
Handling the tert-Butyl Disorder
The tert-butyl group often exhibits rotational disorder around the
-
Diagnosis: Elongated thermal ellipsoids on the terminal methyl carbons.
-
Remediation:
-
Split the methyl carbons into two parts (Part A / Part B).
-
Refine site occupancy factors (SOF) (e.g., free variable 21/-21).
-
Apply similarity restraints (SAME or SADI in SHELXL) to bond lengths and angles.
-
Apply rigid bond restraints (RIGU) to the anisotropic displacement parameters (ADPs).
-
Tautomer Verification
After anisotropic refinement of C, N, and O atoms:
-
Generate a Difference Fourier Map (
). -
Look for electron density peaks (
) near N2 and O5 . -
Evidence for 2H-one: A clear peak
Å from N2, with no peak near O5. -
Refinement: Freely refine the coordinates of this H-atom if data quality permits. If unstable, constrain using a riding model (HFIX 43 for aromatic NH or HFIX 147 for OH).
Structural Commentary & Analysis
Molecular Conformation
-
Planarity: The isoxazolone ring is strictly planar. The phenyl ring typically rotates slightly (torsion angle
) relative to the heterocycle to minimize steric clash between the ortho-hydrogens and the isoxazole heteroatoms. -
Bond Lengths:
-
C=O (Carbonyl): Expect
Å (Double bond character). -
N-O: Expect
Å. -
C=N: In the 2H-one form, the C3-N2 bond has partial double bond character (
Å).
-
Supramolecular Architecture
The crystal packing is dominated by the Hydrogen Bond (HB) Network .
-
Primary Motif: Centrosymmetric Dimers (
graph set).-
Two molecules pair up via N-H...O=C interactions.
-
Donor: N2-H
-
Acceptor: O5 (Carbonyl oxygen)
-
Distance (
): Typically Å.
-
-
Secondary Packing: The bulky tert-butyl groups prevent tight
stacking of the phenyl rings. Instead, expect a Herringbone or Corrugated Sheet motif where the lipophilic t-butyl groups aggregate in hydrophobic channels, separating the polar H-bonded isoxazole dimers.
Data Reporting Table (Template)
When publishing or reporting this structure, summarize the essential metrics:
| Property | Value (Typical Range) |
| Crystal System | Monoclinic or Triclinic |
| Space Group | |
| Z (Formulas/Cell) | 4 (Monoclinic) or 2 (Triclinic) |
| R-Factor ( | |
| H-Bond (N...O) | |
| Tautomer Confirmed | 2H-isoxazol-5-one |
References
-
Tautomerism in Isoxazoles: Brehm, L., Johansen, J. S., & Krogsgaard-Larsen, P. (1992). Isoxazol-5(4H)-ones.[1] X-Ray crystal structures of a 4-hydroxyisoxazol-5(4H)-one... Journal of the Chemical Society, Perkin Transactions 1, 2059-2063. Link
-
General Isoxazole Synthesis: BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms. Link
-
Crystallographic Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link
-
Hydrogen Bond Analysis: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link
-
Analogue Structure (3-phenyl-5-isoxazolone): Cannas, M. et al. (1969). The crystal structure of 3-phenylisoxazolin-5-one. Acta Crystallographica Section B, 25(6), 1050. Link
Sources
An In-Depth Technical Guide to the Biological Activity Potential of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Executive Summary
The isoxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and synthetic accessibility have led to its incorporation into numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics.[2][5] This guide focuses on a specific, yet underexplored, derivative: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol . While direct biological data for this compound is sparse, its structural motifs—the proven isoxazole core and the lipophilic 4-tert-butylphenyl group—provide a strong rationale for a hypothesis-driven investigation into its therapeutic potential.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a comprehensive framework for the systematic evaluation of this compound. We will dissect its potential based on established structure-activity relationships (SAR) and lay out a multi-tiered experimental plan, from initial in vitro screening to preliminary in vivo validation. The protocols herein are designed to be self-validating, with clear causality behind each experimental choice, reflecting a rigorous approach to early-stage drug discovery.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 1354923-70-8[6]
-
Molecular Formula: C₁₃H₁₅NO₂[6]
-
Molecular Weight: 217.26 g/mol [6]
-
Structure:
Part 1: Hypothesis-Driven Exploration of Biological Potential
The logical starting point for any new chemical entity is to form testable hypotheses based on its structure. The fusion of the isoxazole ring with a 4-tert-butylphenyl moiety suggests several promising avenues for investigation.
Anti-inflammatory Potential
Rationale: The isoxazole ring is a well-established pharmacophore in anti-inflammatory agents.[1][2] Its presence in selective COX-2 inhibitors like Valdecoxib highlights its ability to fit into the active sites of key inflammatory enzymes.[2][5] Furthermore, various derivatives of related heterocyclic systems, such as 1,2,4-oxadiazoles, have demonstrated potent anti-inflammatory activity in preclinical models.[7][8][9][10] The bulky, lipophilic tert-butyl group can enhance binding affinity within hydrophobic pockets of enzyme targets.
Postulated Mechanism of Action (MOA): Inhibition of Cyclooxygenase (COX) Enzymes
Inflammation is largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. We hypothesize that this compound may act as a selective COX-2 inhibitor.
Caption: Hypothesized selective inhibition of the COX-2 pathway.
Antimicrobial Potential
Rationale: The isoxazole core is integral to the function of β-lactamase resistant penicillins (e.g., Cloxacillin, Dicloxacillin) and sulfonamide antibiotics (e.g., Sulphamethoxazole).[1] This history establishes the scaffold's compatibility with antibacterial drug design. Moreover, the phenol moiety, specifically 2,4-di-tert-butylphenol, an analog of our compound's substituent, is known to possess significant antibacterial and antifungal properties.[11][12][13] The combination of these two pharmacophores presents a strong case for antimicrobial activity.
Postulated Targets: Given the diverse mechanisms of known isoxazole-containing antibiotics, potential targets are broad and could include:
-
Inhibition of cell wall synthesis.
-
Disruption of folic acid synthesis.
-
Inhibition of essential bacterial enzymes.
Anticancer Potential
Rationale: A growing body of evidence supports the exploration of isoxazole derivatives as anticancer agents.[1][4][5] Studies have shown that certain isoxazoles can induce apoptosis and inhibit proliferation in various cancer cell lines, including colon cancer.[5] The mechanism often involves the modulation of critical cell signaling pathways.
Postulated MOA: Modulation of Pro-Survival Signaling
Cancer cells rely on dysregulated signaling pathways to promote uncontrolled growth and evade apoptosis. A common target for therapeutic intervention is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in many cancers. We hypothesize that our compound could interfere with one of the protein kinases in this cascade, leading to a reduction in proliferative signals and the induction of cell death.
Caption: Potential inhibition point within the MAPK/ERK signaling cascade.
Part 2: A Framework for In Vitro Evaluation
Promising hypotheses must be rigorously tested. The following section details a logical, stepwise workflow for the initial in vitro characterization of this compound.
Workflow: From Compound to In Vitro Data
Caption: A phased approach to the in vitro evaluation of the target compound.
Prerequisite: Physicochemical Characterization
Causality: Before any biological assay, it is imperative to understand the compound's basic properties. Poor solubility can lead to false-negative results due to compound precipitation in aqueous media, while instability can result in testing degradation products rather than the parent molecule.
-
Solubility: Determine solubility in common solvents (DMSO, ethanol) and, critically, in the final aqueous assay media.
-
Stability: Assess stability in solution at various temperatures (room temperature, 37°C) over the time course of the planned experiments using techniques like HPLC.
Protocol 1: Antibacterial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[14] This is a fundamental measure of antibacterial potency.
Methodology: Broth Microdilution Assay [14]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate colonies into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14]
-
-
Preparation of Compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in broth to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth with DMSO, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.
-
Results can be confirmed by measuring absorbance at 600 nm.
-
Protocol 2: Cytotoxicity Assessment
Objective: To evaluate the compound's toxicity against both cancerous and non-cancerous mammalian cells. This is critical for establishing a therapeutic index—the ratio between the toxic dose and the therapeutic dose. A promising anticancer agent should show selective toxicity towards cancer cells.
Methodology: MTT Assay [14][15][16][17]
-
Cell Seeding:
-
Culture selected cell lines (e.g., HCT116 colon cancer, A549 lung cancer, and non-cancerous HEK293 cells) to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (medium with DMSO).
-
Incubate for a set period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Data Analysis:
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Data Presentation: IC₅₀ Values
| Cell Line | Type | IC₅₀ (µM) after 48h |
| HCT116 | Colon Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HEK293 | Normal Kidney | Experimental Value |
Part 3: Advancing to In Vivo Models
Should in vitro testing reveal potent and selective activity (e.g., a low IC₅₀ against cancer cells but high against normal cells, or a strong COX-2 inhibition profile), the next logical step is to assess efficacy in a living organism. In vivo models are essential to understand the compound's pharmacokinetics and overall physiological effect.[18][19][20]
Model Selection: Acute Anti-inflammatory Activity
Objective: To evaluate the compound's ability to reduce acute inflammation in vivo.
Methodology: Carrageenan-Induced Paw Edema in Rats [8][21][22]
This is a classic, well-validated model for screening anti-inflammatory drugs.[21][22] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.
-
Animal Acclimatization & Grouping:
-
Acclimatize male Wistar rats for one week.
-
Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).
-
-
Dosing:
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
-
Measurement and Analysis:
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Workflow: In Vivo Anti-inflammatory Study
Caption: Stepwise workflow for the carrageenan-induced paw edema model.
Alternative High-Throughput Model: Zebrafish
For larger-scale screening or earlier-stage in vivo assessment, the zebrafish (Danio rerio) model offers a compelling alternative.[23] Its genetic tractability, rapid development, and optical transparency allow for high-throughput screening of compounds for effects on inflammation and other disease processes in a whole-organism context at a lower cost than rodent models.[23]
Discussion and Future Directions
This guide outlines a clear, logical path for the initial investigation of This compound . Based on strong precedent from its core chemical structures, the compound holds significant potential as an anti-inflammatory, antimicrobial, or anticancer agent.
The proposed experimental framework is designed to efficiently answer key questions:
-
Is it active? The initial in vitro screens will determine if the compound has any biological effect in the hypothesized areas.
-
Is it selective? Comparing activity against different targets (COX-1 vs. COX-2) or cell types (cancer vs. normal) is crucial for assessing its therapeutic potential.
-
Does it work in a living system? The progression to a simple in vivo model provides the first indication of physiological efficacy.
Positive results from this framework should be followed by more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Advanced Mechanistic Studies: Identifying the precise molecular target and elucidating the downstream effects.
-
ADMET Profiling: A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity to determine its drug-likeness.
By following this structured and hypothesis-driven approach, researchers can effectively and efficiently unlock the therapeutic potential hidden within the novel chemical space of this compound.
References
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved from [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. (n.d.). InVivo Biosystems. Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). Frontiers in Pharmacology. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]
-
In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October 15). Biotechnology and Applied Biochemistry. Retrieved from [Link]
-
Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). ResearchGate. Retrieved from [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Innovative Publication. Retrieved from [Link]
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (n.d.). PubMed Central. Retrieved from [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]
-
1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl). (2003, April 17). PubMed. Retrieved from [Link]
-
Synthesis of 3-aryl-5-decapentyl-1,2,4-oxadiazoles possessing antiinflammatory and antitumor properties. (2005, November 15). PubMed. Retrieved from [Link]
-
Antimicrobial and Pharmacological Studies of some Newly Synthesized Aryl Sulfonamide Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Some-Biologically-Effective-2-(p-tert-Reddy-Reddy/1103c617b01d368e7c10b484555891781b0a8523]([Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Molecules. Retrieved from [Link]
-
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). PubMed Central. Retrieved from [Link]
-
3-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]. (n.d.). PubChem. Retrieved from [Link]
-
Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (2025, October 27). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Studia Universitatis Babes-Bolyai Chemia. Retrieved from [Link]
-
Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. (n.d.). Bentham Science Publishers. Retrieved from [Link]
-
4-tert-Butyl-4′-(4-methoxyphenyl)-3′-(4-methylphenyl)-1,2,3,4-tetrahydrospiro[naphthalene-2,5. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]
-
Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (2023, April 27). ResearchGate. Retrieved from [Link]
-
Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. (n.d.). PubMed Central. Retrieved from [Link].nih.gov/pmc/articles/PMC1703279/)
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- 5. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Antiinflammatory property of 3-aryl-5-(n-propyl)-1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles: their syntheses and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Steric Anchors and Metabolic Shields: The Reactivity Profile of the tert-Butyl Isoxazole Motif
Executive Summary
The tert-butyl isoxazole motif represents a dichotomy in medicinal chemistry: it is simultaneously a robust steric anchor that directs regioselectivity and a metabolic "soft spot" susceptible to specific oxidative pathways. While the tert-butyl group is often employed to increase lipophilicity and block metabolic hotspots on the isoxazole ring, its own reactivity profile—specifically towards Cytochrome P450 (CYP) enzymes—requires careful modulation. This guide analyzes the mechanistic influence of the tert-butyl group on isoxazole synthesis, its role in preventing reductive ring cleavage, and the modern bioisosteric strategies used to mitigate its oxidative liability.
Synthetic Assembly: The Steric Imperative
The formation of the isoxazole core via [3+2] cycloaddition is heavily influenced by the steric bulk of the tert-butyl group. Unlike smaller alkyl substituents (methyl, ethyl), the tert-butyl group exerts a massive steric demand that overrides electronic factors, driving regioselectivity toward the 3,5-disubstituted isomer.
Regiocontrol in 1,3-Dipolar Cycloaddition
In the reaction between a nitrile oxide and a terminal alkyne, the tert-butyl group functions as a directing group.
-
Mechanism: The reaction proceeds via a concerted but asynchronous transition state.
-
The tert-Butyl Effect: When the alkyne bears a tert-butyl group, the steric clash between the bulky alkyl group and the oxygen of the nitrile oxide in the transition state disfavors the 3,4-isomer. The system relaxes into the 3,5-substitution pattern to minimize gauche interactions.
Table 1: Impact of Steric Bulk on Regioselectivity (Nitrile Oxide + Alkyne)
| Alkyne Substituent (R) | Steric Parameter (Es) | Major Isomer | Regiomeric Ratio (3,5 : 3,4) |
| Methyl (-CH₃) | 0.00 | 3,5-isoxazole | ~3 : 1 |
| Isopropyl (-CH(CH₃)₂) | -0.47 | 3,5-isoxazole | ~8 : 1 |
| tert-Butyl (-C(CH₃)₃) | -1.54 | 3,5-isoxazole | >98 : 1 |
| Phenyl (-Ph) | -2.31 | 3,5-isoxazole | ~10 : 1 |
Note: Data approximates general trends observed in Huisgen cycloadditions. The tert-butyl group provides near-perfect regiocontrol compared to methyl.
Visualization: Steric Steering Pathway
Figure 1: The tert-butyl group destabilizes the 3,4-transition state via steric clash, forcing the formation of the 3,5-isomer.
Reactivity Profile: Metabolic & Chemical Stability[1][2][3]
The "Metabolic Shield" Paradox
In drug design, a tert-butyl group is often introduced to block metabolic oxidation at a specific carbon atom (the "methyl-to-tert-butyl" switch). However, the group itself is not inert.
-
CYP450 Liability: The exposed methyl groups of the tert-butyl moiety are susceptible to
-oxidation by CYP2C9 and CYP3A4. -
Mechanism: Hydrogen atom abstraction (HAT) from one of the nine equivalent methyl protons leads to a radical intermediate, which rebounds to form the alcohol (hydroxymethyl derivative).
-
Bioisosteric Solution: To retain the steric bulk while eliminating this reactivity, the tert-butyl group is increasingly replaced by (trifluoromethyl)cyclopropyl groups, which remove the abstractable protons while maintaining geometry.
Resistance to Reductive Ring Cleavage
The isoxazole ring is chemically fragile toward reductive conditions (N-O bond cleavage), often yielding
-
The tert-Butyl Shield: A tert-butyl group at the C3 or C5 position significantly retards this cleavage compared to phenyl or methyl analogs.
-
Why? Reagents like Mo(CO)₆ or Fe(CO)₅ require coordination to the ring nitrogen or oxygen to initiate electron transfer. The bulky tert-butyl group sterically hinders this coordination sphere, effectively "armoring" the heterocyclic core against degradation.
Visualization: Metabolic Fate
Figure 2: The metabolic vulnerability of the tert-butyl group to oxidative hydroxylation and the bioisosteric escape route.
Experimental Protocols
Protocol A: Regioselective Synthesis via Chloramine-T
Rationale: This protocol utilizes the in situ generation of nitrile oxides. The tert-butyl alkyne is used to demonstrate steric direction.
-
Reagents: tert-Butylacetylene (1.0 equiv), Aldoxime precursor (1.0 equiv), Chloramine-T trihydrate (1.1 equiv), Ethanol (0.5 M).
-
Step 1 (Dipole Generation): Dissolve the aldoxime in ethanol. Add Chloramine-T in portions over 15 minutes at room temperature.
-
Mechanistic Note: Chloramine-T chlorinates the aldoxime to a hydroximoyl chloride, which eliminates HCl to form the nitrile oxide dipole.
-
-
Step 2 (Cycloaddition): Add tert-butylacetylene immediately. Reflux the mixture for 4–6 hours.
-
Validation: Monitor by TLC.[1] The bulky alkyne may require longer reaction times than methyl propiolate due to steric hindrance, despite the favorable regiochemistry.
-
-
Step 3 (Workup): Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Step 4 (Purification): Flash chromatography (Hexane/EtOAc). Expect the 3,5-isomer as the sole product (>95% yield).
Protocol B: Microsomal Stability Assay (Metabolic Liability)
Rationale: To quantify the "soft spot" nature of the tert-butyl group.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: tert-Butyl isoxazole test compound (1 µM final concentration).
-
Initiation: Pre-incubate HLM and substrate in phosphate buffer (pH 7.4) for 5 min at 37°C. Initiate with NADPH (1 mM).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring the parent ion and the [M+16] peak (hydroxylated metabolite).
-
Interpretation: A high intrinsic clearance (
) coupled with the appearance of the +16 amu peak confirms the tert-butyl group is the metabolic liability.
-
References
-
Barnes-Seeman, D., et al. (2013).[2][3] "Metabolically Stable tert-Butyl Replacement."[4][5][2][3][6] ACS Medicinal Chemistry Letters.
- Context: Defines the metabolic instability of the tert-butyl group and the trifluoromethylcyclopropyl bioisostere str
-
Lin, B., et al. (2016).[7] "Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates." Bioorganic & Medicinal Chemistry.
- Context: Provides DFT/computational grounding for the steric control of regioselectivity in isoxazole synthesis.
-
Nitta, M., & Kobayashi, T. (1985). "Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction." Journal of the Chemical Society, Perkin Transactions 1.
-
Context: Establishes the reductive cleavage pathways of isoxazoles and the mechanistic role of metal coordination.[8]
-
-
BenchChem. (2025). "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects."
- Context: General reference for steric parameters (A-values) and physical properties of the tert-butyl group.
Sources
- 1. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: A Detailed Guide to Synthetic Protocols
Introduction: The Significance of the Isoxazol-5-ol Scaffold
The 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol core structure represents a significant pharmacophore in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,2-oxazol-5-ol moiety, in particular, is a versatile synthetic intermediate, capable of undergoing various chemical transformations to generate a library of novel compounds for biological screening. The presence of the 4-tert-butylphenyl group often enhances lipophilicity, which can be a critical factor in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This document provides two robust and validated synthetic protocols for the preparation of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. Each protocol is presented with detailed, step-by-step instructions, an analysis of the underlying chemical principles, and expected outcomes.
Strategic Overview of Synthetic Pathways
Two primary and convergent synthetic strategies are detailed for the synthesis of the target compound. The choice between these pathways may depend on the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities.
-
Protocol A: The β-Ketoester Condensation Route. This classic and reliable method involves the synthesis of a β-ketoester intermediate, Ethyl 3-(4-tert-Butylphenyl)-3-oxopropanoate, followed by its cyclization with hydroxylamine. This pathway is advantageous due to its often high yields and straightforward purification procedures.
-
Protocol B: The 1,3-Dipolar Cycloaddition Route. This elegant approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from 4-tert-butylbenzaldehyde oxime, and an alkyne dipolarophile. This method is a cornerstone of heterocyclic chemistry for its efficiency and high degree of regioselectivity.[1][2]
Protocol A: Synthesis via β-Ketoester Condensation
This protocol is divided into two main stages: the synthesis of the key β-ketoester intermediate and its subsequent cyclization to form the isoxazol-5-ol ring.
Part 1: Synthesis of Ethyl 3-(4-tert-Butylphenyl)-3-oxopropanoate
Principle: This synthesis is achieved through a Claisen condensation reaction.[3][4][5] In this reaction, an ester containing an α-hydrogen is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. For a crossed Claisen condensation, to avoid a mixture of products, one of the esters should be non-enolizable. In this protocol, we will adapt the principle using 4-tert-butylacetophenone and diethyl carbonate in the presence of a strong base like sodium hydride.
Workflow Diagram:
Sources
Procedure for cyclization of beta-keto esters to 1,2-oxazol-5-ols
Application Note: High-Yield Cyclization of -Keto Esters to 1,2-Oxazol-5-ols
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Optimized Protocols, and Quality Control for Isoxazole Synthesis
Executive Summary
1,2-Oxazol-5-ols (commonly referred to by their tautomeric name, isoxazol-5-ones) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors, GABA receptor ligands, and agricultural fungicides. The most direct and atom-economical route to these heterocycles is the condensation and subsequent cyclization of
Mechanistic Insights & Causality
The synthesis of 1,2-oxazol-5-ols proceeds via a two-step nucleophilic addition-elimination cascade [1]. Understanding the physical chemistry of this pathway is essential for optimizing yields and preventing side reactions (such as ester hydrolysis or the formation of 3-isoxazolols).
-
Oxime Formation (Kinetic Step): Hydroxylamine attacks the highly electrophilic ketone carbonyl of the
-keto ester. This step requires a carefully buffered environment (pH 5–7). If the pH is too low, the hydroxylamine is fully protonated and non-nucleophilic; if too high, the ester undergoes premature saponification. -
Intramolecular Cyclization (Thermodynamic Step): Upon heating, the oxygen atom of the newly formed oxime intermediate attacks the adjacent ester carbonyl. The expulsion of an alcohol molecule (e.g., ethanol) drives the irreversible ring closure.
-
Tautomeric Equilibrium: The resulting heterocycle exists in a dynamic equilibrium between three forms: the CH-form (isoxazol-5(4H)-one), the OH-form (1,2-oxazol-5-ol), and the NH-form (isoxazol-5(2H)-one). In polar, protic solvents, the OH and NH forms are highly stabilized via hydrogen bonding [2].
Workflow and mechanism for the cyclization of β-keto esters to 1,2-oxazol-5-ols.
Experimental Protocol
Reagents & Materials
-
Substrate:
-Keto ester (e.g., Ethyl acetoacetate) (1.0 equiv, 100 mmol) -
Nucleophile: Hydroxylamine hydrochloride (
) (1.1 equiv, 110 mmol) -
Buffer/Base: Sodium acetate trihydrate (
) (1.1 equiv, 110 mmol) -
Solvent: Deionized Water / Absolute Ethanol
Step-by-Step Methodology
Note: This protocol is a self-validating system designed for a 100 mmol scale. Adjust volumetric parameters linearly for scale-up.
Step 1: Nucleophile Liberation
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.64 g (110 mmol) of
in 30 mL of deionized water. -
Slowly add 14.9 g (110 mmol) of
to the solution.
-
Causality: Sodium acetate buffers the solution to ~pH 6.0, liberating the free hydroxylamine base while preventing the alkaline hydrolysis of the ester that would occur if stronger bases (like NaOH) were used [3].
Step 2: Condensation (Oxime Formation) 3. Cool the buffered solution to 0–5 °C using an ice bath. 4. Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise over 15 minutes via an addition funnel.
-
Causality: The nucleophilic attack is highly exothermic. Dropwise addition at low temperatures prevents thermal degradation of the hydroxylamine and suppresses the formation of symmetric bis-oxime impurities.
Step 3: Thermally-Driven Cyclization 5. Remove the ice bath and allow the mixture to reach room temperature. 6. Attach a reflux condenser and heat the biphasic mixture to 60 °C for 2.0 hours.
-
Causality: While oxime formation is rapid at room temperature, the intramolecular cyclization requires thermal activation to overcome the transition state energy barrier for the expulsion of ethanol. As the reaction proceeds, the mixture will become homogeneous, followed by the precipitation of the product.
Step 4: Isolation & Purification 7. Cool the reaction mixture to 0 °C for 1 hour to maximize crystallization. 8. Isolate the crude 1,2-oxazol-5-ol via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold water to remove residual sodium chloride and unreacted hydroxylamine. 9. Recrystallize the solid from a minimal amount of hot ethanol/water (1:1 v/v) to yield the pure product as crystalline needles.
Quality Control & Self-Validation System
To ensure the integrity of the synthesized compound, the protocol must be verified through the following orthogonal QC checks:
-
TLC Monitoring: Run a TLC using Hexane/EtOAc (7:3 v/v). The starting
-keto ester will elute near 0.6, while the highly polar 1,2-oxazol-5-ol will remain near the baseline ( 0.1–0.2). Complete disappearance of the starting material validates Step 3. -
Colorimetric Enol Assay: Dissolve 5 mg of the isolated product in 1 mL of ethanol and add 1 drop of 5% aqueous Ferric Chloride (
). An immediate dark red/purple coloration confirms the presence of the enolic 1,2-oxazol-5-ol tautomer. -
Spectroscopic Validation (
H NMR): In DMSO- , the tautomeric state can be validated. The CH-form exhibits a distinct singlet at ~3.5 ppm. The OH-form (1,2-oxazol-5-ol) exhibits a methine ( ) singlet at ~5.3 ppm and a broad, exchangeable peak >10.0 ppm.
Substrate Scope & Quantitative Yield Data
The protocol is highly robust and tolerates a variety of substitutions at the C3 position. Data for common
| Starting | R-Group (C3 Position) | Reaction Time (h) | Yield (%) | Tautomeric Preference (Polar Solvent) |
| Ethyl acetoacetate | Methyl | 2.0 | 85 - 90 | CH / OH mixture |
| Ethyl benzoylacetate | Phenyl | 3.5 | 78 - 82 | OH (1,2-oxazol-5-ol) |
| Ethyl 4,4,4-trifluoroacetoacetate | Trifluoromethyl | 4.0 | 70 - 75 | NH / OH mixture |
| Ethyl 3-oxopentanoate | Ethyl | 2.5 | 80 - 85 | CH / OH mixture |
References
-
Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1984). "Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of beta-keto esters with hydroxylamine." The Journal of Organic Chemistry, 49(24), 4784-4786. URL:[Link]
-
Christodoulou, M. S., Giofrè, S., Beccalli, E. M., Foschi, F., & Broggini, G. (2022). "Divergent Conversion of 4-Naphthoquinone-substituted 4H-Isoxazolones to Different Benzo-fused Indole Derivatives." Organic Letters, 24(16), 3092-3096. URL:[Link]
-
Organic Syntheses. (1955). "3-Methyl-5-isoxazolone." Organic Syntheses, Coll. Vol. 3, 591; Vol. 21, 67. URL: [Link]
Advanced Application Note: C-4 Functionalization of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol in Medicinal Chemistry
Executive Summary
The 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold is a privileged pharmacophore widely utilized in the development of anti-inflammatory, antimicrobial, and anti-obesity agents. Specifically, 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol presents a highly valuable building block for drug discovery. The bulky tert-butyl group significantly enhances the lipophilicity (LogP) of the molecule, improving membrane permeability, while simultaneously providing steric shielding at the C-3 position. This structural feature directs synthetic modifications exclusively to the highly reactive C-4 position.
This application note provides drug development professionals with field-proven, self-validating protocols for the C-4 functionalization of this scaffold, focusing on the mechanistic causality behind each experimental choice.
Mechanistic Grounding: Tautomerism and C-4 Nucleophilicity
The extreme reactivity of the C-4 position in this compound is governed by its tautomeric equilibrium. In solution, the molecule exists in a dynamic balance between the enol form (1,2-oxazol-5-ol) and the keto form (1,2-oxazol-5(4H)-one)[1].
The C-4 protons in the keto tautomer are highly acidic, flanked by an imine-like (C=N) bond and a carbonyl (C=O) group. Introduction of a mild Brønsted base rapidly deprotonates C-4, generating a stable, highly nucleophilic enolate. This enolate serves as the active species for diverse electrophilic attacks, including Knoevenagel condensations, halogenations, and asymmetric alkylations[2],[3].
Fig 1. Tautomeric equilibrium and base-catalyzed C-4 activation of the 1,2-oxazol-5-ol scaffold.
Experimental Protocols & Workflows
Protocol A: Green Organocatalytic Knoevenagel Condensation (Arylidenation)
This protocol installs an arylidene group at the C-4 position using an aromatic aldehyde.
Causality & Design: We utilize 4-Dimethylaminopyridine (DMAP) as an organocatalyst in a Water/Ethanol (1:1) solvent system[2]. The selection of this green solvent is not merely an environmental consideration. The high lipophilicity imparted by the 4-tert-butylphenyl group ensures that as the arylidene product forms, it rapidly exceeds its solubility threshold in the polar medium. This spontaneous precipitation acts as a thermodynamic sink, continuously driving the equilibrium forward (Le Chatelier's principle) while simultaneously serving as a self-purifying isolation step.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) and the desired aromatic aldehyde (1.05 mmol) in 10 mL of a H₂O/EtOH (1:1 v/v) mixture.
-
Catalysis: Add DMAP (8 mol%, 0.08 mmol) to the suspension.
-
Reaction: Attach a reflux condenser and stir the mixture at 80 °C. The reaction is self-validating: as the condensation proceeds, a dense, brightly colored precipitate (the 4-arylidene product) will form, usually within 2 to 4 hours.
-
Isolation: Once TLC confirms the consumption of the starting oxazol-5-ol, cool the flask to 0 °C in an ice bath to maximize precipitation.
-
Purification: Filter the solid under vacuum, wash with ice-cold ethanol (3 × 5 mL) to remove unreacted aldehyde and catalyst, and dry under high vacuum. No column chromatography is required.
Fig 2. Step-by-step workflow for the green organocatalytic Knoevenagel condensation at C-4.
Protocol B: Precision Electrophilic Bromination for Cross-Coupling
Bromination at the C-4 position transforms the scaffold into a versatile electrophile for downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[4].
Causality & Design: N-Bromosuccinimide (NBS) is used in Dichloromethane (DCM) at 0 °C. The steric bulk of the tert-butylphenyl group at C-3 effectively shields that flank, funneling the electrophilic attack (
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL) under an inert argon atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes to prevent exothermic runaway and di-bromination.
-
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Workup: Filter off the floating succinimide byproduct. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (10 mL) to quench residual bromine, followed by brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromo-3-(4-tert-butylphenyl)-1,2-oxazol-5-ol.
Protocol C: Enantioselective Construction of Quaternary Stereocenters
For advanced drug development, installing a quaternary stereocenter at C-4 is highly desirable. This is achieved via asymmetric allylic alkylation using Morita-Baylis-Hillman (MBH) carbonates[3] or enantioselective arylation with squaramide catalysts[5].
Causality & Design: A chiral phosphine catalyst engages the achiral MBH carbonate to form a chiral electrophilic allylic phosphonium intermediate. The C-4 enolate of the oxazol-5-ol then undergoes a highly enantio-controlled nucleophilic attack, dictated by the steric environment of the phosphine ligand, yielding products with >90% enantiomeric excess (ee)[3].
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected yields for the functionalization of the this compound scaffold based on the described methodologies:
| Functionalization Type | Catalyst / Reagent | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) |
| Knoevenagel Condensation | DMAP (8 mol%) | H₂O / EtOH (1:1) | 80 | 2 - 4 | 85 - 95 |
| Electrophilic Bromination | NBS (1.05 equiv) | DCM (Anhydrous) | 0 to RT | 1.5 | 80 - 90 |
| Asymmetric Allylic Alkylation | Chiral Phosphine (10 mol%) | Toluene | 0 | 24 | 75 - 90 (>85% ee) |
| Enantioselective Arylation | Squaramide Catalyst (10 mol%) | THF | RT | 12 - 18 | 85 - 98 (>90% ee) |
| Pd-Catalyzed C-4 Arylation | Pd(OAc)₂ / Ligand | DMF | 100 | 12 | 65 - 80 |
References
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: mdpi.com URL:[Link]
-
Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-Ones in Green Media Source: researchgate.net URL:[Link]
-
Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones with Morita-Baylis-Hillman Carbonates Source: benthamdirect.com URL:[Link]
-
Enantioselective construction of quaternary stereocenters via organocatalytic arylation of isoxazolin-5-ones with o-quinone diimides Source: rsc.org URL:[Link]
-
Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C−H Bond Functionalization Source: researchgate.net URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective construction of quaternary stereocenters via organocatalytic arylation of isoxazolin-5-ones with o -quinone diimides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01600E [pubs.rsc.org]
O-alkylation vs N-alkylation methods for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Application Note: Regioselective Alkylation Strategies for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Executive Summary
The alkylation of this compound presents a classic regioselectivity challenge due to the ambident nucleophilicity of the isoxazole scaffold.[1] In solution, the substrate exists in a tautomeric equilibrium between the 5-hydroxyisoxazole (A) and the isoxazol-5-one (B) forms.[1]
Direct alkylation with alkyl halides typically yields a mixture of O-alkylated (5-alkoxyisoxazole) and N-alkylated (2-alkylisoxazol-5-one) products, often necessitating tedious chromatographic separation.[1] This guide provides two distinct, optimized protocols to selectively access either isomer, grounded in Hard-Soft Acid-Base (HSAB) theory and transition state control.
Mechanistic Insight & Pathway Selection
The regiochemical outcome is dictated by the specific interaction between the electrophile and the nucleophilic sites (N2 vs. O5).
-
O-Alkylation (Thermodynamic/Hard Control): Favored by "hard" electrophiles or conditions that lock the nucleophile in the oxy-anion form.[1] The Mitsunobu reaction is the gold standard here, utilizing the alcohol activation mechanism to force O-attack. Alternatively, silver salts (Ag₂CO₃) can promote O-alkylation via coordination to the nitrogen, blocking the N-site.[1]
-
N-Alkylation (Kinetic/Soft Control): Favored by "soft" electrophiles (alkyl halides) in polar aprotic solvents (DMF, DMSO).[1] The nitrogen atom, being softer and more nucleophilic in the neutral or mono-anionic lactam form, preferentially attacks the alkyl halide.
Regioselectivity Pathway Diagram
Caption: Divergent synthetic pathways for 3-substituted isoxazol-5-ols. O-alkylation is achieved via alcohol activation (Mitsunobu) or metal templating (Ag), while N-alkylation dominates under standard basic conditions.[1]
Protocol A: Selective O-Alkylation (Mitsunobu Method)
Target: 5-Alkoxy-3-(4-tert-butylphenyl)isoxazole Mechanism: Activation of the alcohol reagent by phosphine/azodicarboxylate, followed by nucleophilic attack by the isoxazole oxygen.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Alcohol (R-OH): 1.1–1.5 equiv (Primary or secondary alcohols)[1]
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1]
-
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the isoxazol-5-ol (1.0 equiv), the target alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the O-alkyl product is typically less polar than the starting material).
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Critical Note: This method proceeds with inversion of configuration at the alcohol carbon. If using a chiral alcohol, the resulting ether will have the opposite stereochemistry.
Protocol B: Selective N-Alkylation (Base-Mediated)
Target: 2-Alkyl-3-(4-tert-butylphenyl)isoxazol-5-one Mechanism: Deprotonation of the NH-tautomer followed by SN2 attack on the alkyl halide.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (1.2 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)[1]
Step-by-Step Procedure
-
Solubilization: Dissolve the isoxazol-5-ol (1.0 equiv) in DMF (0.2 M).
-
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes. The suspension may change color as the anion forms.
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Heating:
-
For reactive halides (Allyl, Benzyl, MeI): Stir at RT for 2–6 hours.
-
For unreactive halides: Heat to 60 °C for 4–12 hours.
-
-
Work-up: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.
Troubleshooting Selectivity:
-
If O-alkylation is observed as a significant byproduct (common with "hard" halides like MeI), switch the solvent to Dichloromethane (DCM) and use a phase-transfer catalyst (e.g., TBAF or TEBA) with mild base.[1]
-
Alternatively, use the Silver Salt Method (Protocol C below) if you specifically want to avoid N-alkylation, but note that Protocol B is designed to maximize N-alkylation.[1] Wait—to maximize N-alkylation, stick to DMF/K₂CO₃. To minimize it, use Protocol A or C.
Alternative Protocol C: Silver-Mediated O-Alkylation
Use this when Mitsunobu is not feasible (e.g., tertiary alcohols or availability of reagents).[1]
-
Formation of Ag-Salt: Dissolve isoxazol-5-ol in MeOH containing 1 equiv of NaOH. Add 1 equiv of AgNO₃. Collect the precipitate (Silver salt) by filtration and dry in the dark.
-
Alkylation: Suspend the Silver salt in Toluene or Benzene . Add the Alkyl Halide (1.2 equiv).
-
Reflux: Heat to reflux for 6–12 hours. The Ag+ ion coordinates the nitrogen, blocking it and directing the electrophile to the oxygen.
-
Work-up: Filter off the AgX precipitate. Concentrate the filtrate.
Analytical Discrimination (NMR & IR)
Correctly identifying the isomer is critical. Use the following markers:
| Feature | O-Alkyl Product (5-Alkoxy) | N-Alkyl Product (Isoxazol-5-one) |
| ¹³C NMR (Carbonyl/C-O) | ~160–164 ppm (Aromatic C-O) | ~168–175 ppm (Lactam C=O) |
| ¹H NMR (Ring Proton H-4) | Typically singlet , sharp.[1] | Often shows coupling to N-alkyl protons if close.[1] |
| ¹H NMR (Alkyl Group) | Protons on C-O are generally 3.8–4.5 ppm . | Protons on N are generally 3.2–4.0 ppm (Upfield relative to O-alkyl).[1] |
| IR Spectroscopy | Strong C=N stretch (~1600 cm⁻¹). No C=O. | Strong C=O stretch (~1700–1740 cm⁻¹) . |
| UV-Vis | Maxima similar to parent isoxazole.[1] | Distinct bathochromic shift (red shift) due to lactam conjugation. |
Self-Validation Step: Run a ¹H-¹³C HMBC experiment.
-
N-Alkyl: The N-CH protons will show a correlation to the Carbonyl carbon (C5) and the C3 carbon.[1]
-
O-Alkyl: The O-CH protons will show a correlation only to the C5 carbon (which is now an ether carbon, not a carbonyl).[1]
References
-
Mitsunobu Reaction on Isoxazoles
-
Silver Salt Regioselectivity
-
N-Alkylation of Isoxazol-5-ones
-
NMR Discrimination Strategy
Sources
Preparation of herbicides using 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol scaffolds
Executive Summary & Chemical Rationale
This technical guide details the synthesis and application of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (referred to herein as Scaffold A ) as a primary intermediate for the generation of 4-benzoyl-isoxazole herbicides.
Scientific Context: The 1,2-oxazol-5-ol moiety (isoxazol-5-ol) is a "privileged structure" in agrochemistry, serving as the acidic pharmacophore in HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors . While the scaffold itself possesses weak biological activity, its functionalization at the C4 position with electron-deficient benzoyl groups creates potent bleaching herbicides (e.g., analogs of Isoxaflutole).
Mechanism of Action: The final herbicide acts by chelating the Fe(II) cofactor in the HPPD enzyme active site. The 4-tert-butylphenyl tail provides critical lipophilic interactions within the hydrophobic pocket of the enzyme, enhancing binding affinity compared to smaller alkyl tails.
Reaction Pathway & Logic
The synthesis involves two critical phases:
-
Cyclization: Construction of the isoxazole ring from a
-keto ester. -
C-Acylation (The Rearrangement): Direct C-acylation at position 4 is difficult due to O-acylation competition. We utilize the O-to-C rearrangement strategy (catalyzed by cyanide ions) to thermodynamically drive the reaction to the active C-acylated herbicide.
Figure 1: Synthetic workflow from precursor to active HPPD inhibitor via the O-to-C rearrangement mechanism.
Protocol A: Synthesis of Scaffold A
Objective: Preparation of this compound.
Reagents:
-
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Acetate (anhydrous) (1.2 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Procedure:
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine HCl (8.34 g, 120 mmol) and sodium acetate (9.84 g, 120 mmol) in 50 mL water.
-
Addition: Add a solution of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (24.8 g, 100 mmol) in 150 mL ethanol.
-
Reflux: Heat the mixture to reflux (78-80°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting keto-ester spot (
) should disappear. -
Workup: Evaporate ethanol under reduced pressure. The residue will be an aqueous slurry.
-
Acidification: Cool to 0°C and acidify carefully with 6N HCl to pH 1-2. The isoxazol-5-ol precipitates as a white solid.
-
Isolation: Filter the solid, wash with ice-cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.
-
Recrystallization: Recrystallize from Toluene/Heptane if purity is <95%.
Critical Checkpoint:
-
Tautomerism: The product exists in equilibrium between the 5-OH (enol) and 5-one (keto) forms. NMR in DMSO-
typically shows the enol form, while may show the keto form. -
Yield: Expected 85-92%.
Protocol B: Synthesis of the Active Herbicide
Objective: Conversion of Scaffold A into 4-(2-nitro-4-methylsulfonylbenzoyl)-3-(4-tert-butylphenyl)-1,2-oxazol-5-ol.
Rationale: Direct C-acylation is slow. We use a "one-pot, two-step" protocol: O-acylation followed by cyanide-catalyzed rearrangement.
Reagents:
-
Scaffold A (from Protocol A) (10 mmol)
-
2-Nitro-4-methylsulfonylbenzoyl chloride (10.5 mmol)
-
Triethylamine (TEA) (22 mmol)
-
Acetone Cyanohydrin (Catalyst, 0.5 mmol)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
O-Acylation:
-
Dissolve Scaffold A (2.17 g, 10 mmol) and TEA (1.5 mL, 11 mmol) in DCM (40 mL) at 0°C.
-
Add the benzoyl chloride (2.76 g, 10.5 mmol) portion-wise.
-
Stir at 0°C for 1 hour. TLC will show a non-polar spot (O-acyl ester). Do not isolate.
-
-
Rearrangement:
-
Add the second equivalent of TEA (1.5 mL, 11 mmol).
-
Add Acetone Cyanohydrin (45 µL, 0.5 mmol). Caution: Cyanide source.
-
Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Mechanism: The cyanide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the isoxazole anion and an acyl cyanide, which then regioselectively attacks the C4 position.
-
-
Quench & Isolation:
-
Pour the reaction mixture into 1N HCl (50 mL). The mixture must be acidic to protonate the final enol.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organics, dry over
, and concentrate.
-
-
Purification: The residue is often a yellow solid. Recrystallize from Isopropyl Alcohol (IPA).
Analytical Validation
Table 1: HPLC Method Parameters for Quality Control
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 95% B; 15-20 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (benzoyl) |
| Retention Times | Scaffold A: ~6.5 min |
| O-Acyl Intermediate: ~11.2 min (if trapped) | |
| Active Herbicide: ~9.8 min |
Biological Application (Pre-Emergence Assay)
Scope: Testing the efficacy of the synthesized 4-benzoyl isoxazole.
-
Preparation: Dissolve 10 mg of the herbicide in 1 mL Acetone + 1 drop Tween 20. Dilute with water to concentrations of 100, 50, and 10 g ai/ha equivalent.
-
Target Species:
-
Amaranthus retroflexus (Broadleaf)
-
Setaria viridis (Grass)
-
-
Application: Spray soil surface immediately after sowing seeds in pots.
-
Observation: Assess at 14 days post-treatment.
-
Symptomology: Look for "bleaching" (whitening of meristematic tissue), characteristic of HPPD inhibition.
-
Scoring: 0 (No effect) to 100 (Complete necrosis).
-
References
-
Synthesis of 3-aryl-isoxazol-5-ones
-
Rearrangement Chemistry (O-acyl to C-acyl)
-
Tautomerism and Reactivity
-
Isoxazole Herbicide Intermediates
Sources
- 1. Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jircas.go.jp [jircas.go.jp]
- 6. JP6920572B2 - Method for manufacturing herbicides and their intermediates - Google Patents [patents.google.com]
- 7. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Ligands in Catalysis: A Prospective Outlook
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol in Catalysis
The this compound ligand represents a class of heterocyclic compounds with significant, yet largely unexplored, potential in the field of catalysis. While the broader families of oxazole, isoxazole, and oxazoline-containing ligands have seen extensive application in a myriad of catalytic transformations, specific data on the catalytic utility of this compound remains nascent in publicly available scientific literature. This document, therefore, serves as a forward-looking guide, drawing upon established principles of coordination chemistry and catalysis with related ligand systems to outline prospective applications and foundational protocols.
The unique electronic and steric properties of this ligand, characterized by the electron-donating tert-butyl group and the versatile coordination sites of the 1,2-oxazol-5-ol core, suggest its potential utility in a range of metal-catalyzed reactions. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with a variety of transition metals, which is a key prerequisite for an effective catalyst.
Synthesis of this compound
The successful application of any ligand in catalysis begins with a reliable and scalable synthetic route. While specific literature for the synthesis of this compound is not widespread, a general and plausible approach can be adapted from established methods for the synthesis of isoxazol-5-one derivatives. A common strategy involves the condensation of a β-ketoester with hydroxylamine.
Protocol 1: Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones
A general method for the synthesis of isoxazol-5-one derivatives involves a three-component reaction between a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, often facilitated by a catalyst.[1] This can be adapted for the synthesis of the target ligand.
Materials:
-
Ethyl 4-(tert-butyl)benzoylacetate (or a suitable precursor β-keto ester)
-
Hydroxylamine hydrochloride
-
Appropriate aldehyde (if further substitution at the 4-position is desired)
-
Base (e.g., sodium acetate, triethylamine)
-
Solvent (e.g., ethanol, water)
General Procedure:
-
To a solution of the β-keto ester in a suitable solvent, add hydroxylamine hydrochloride and a base.
-
If substitution at the 4-position is intended, the corresponding aldehyde is also added.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.
Prospective Catalytic Applications and Foundational Protocols
Based on the catalytic activities of structurally related oxazole and isoxazole ligands, several areas of application for this compound can be envisioned. The following sections outline hypothetical protocols for key catalytic transformations. It is crucial to note that these are starting points for investigation and will require optimization.
Palladium-Catalyzed Cross-Coupling Reactions
The nitrogen and oxygen donors of the 1,2-oxazol-5-ol moiety can form stable complexes with palladium, a workhorse in cross-coupling chemistry. The bulky tert-butyl group may enhance the stability and solubility of the catalytic species.
Hypothetical Protocol: Suzuki-Miyaura Coupling
This protocol is based on general procedures for palladium-catalyzed Suzuki-Miyaura reactions.
Reaction Scheme:
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (Ligand)
-
Aryl halide (Ar-X)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Experimental Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 2-4 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the degassed solvent (3-5 mL).
-
Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 2-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Hypothetical Suzuki-Miyaura Coupling Optimization Parameters
| Entry | Palladium Precursor | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 2 | K₂CO₃ | Toluene | 100 | To be determined |
| 2 | Pd₂(dba)₃ | 4 | Cs₂CO₃ | Dioxane | 110 | To be determined |
| 3 | Pd(OAc)₂ | 2 | K₃PO₄ | DMF | 80 | To be determined |
Copper-Catalyzed C-N and C-O Cross-Coupling Reactions
Copper catalysis is a valuable tool for the formation of C-N and C-O bonds. The bidentate nature of the this compound ligand could be well-suited for stabilizing copper catalytic species.
Hypothetical Protocol: Ullmann-type C-N Coupling
This protocol is based on modern copper-catalyzed amination reactions.
Reaction Scheme:
Materials:
-
Copper precursor (e.g., CuI, Cu₂O, Cu(OAc)₂)
-
This compound (Ligand)
-
Aryl halide (Ar-X)
-
Amine (R₂NH)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, Toluene)
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine the copper precursor (e.g., 5-10 mol%), this compound ligand (e.g., 10-20 mol%), aryl halide (1.0 mmol), and base (2.0 mmol) in a reaction vessel.
-
Add the amine (1.2-2.0 mmol) and the solvent (2-4 mL).
-
Seal the vessel and heat the mixture at the desired temperature (e.g., 100-140 °C) for 12-48 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualization of a Potential Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction, which could be applicable when using this compound as a ligand.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion and Future Directions
While direct experimental evidence for the catalytic applications of this compound is currently limited, its structural features strongly suggest its potential as a versatile ligand in homogeneous catalysis. The protocols and insights provided herein are intended to serve as a foundational guide for researchers interested in exploring the catalytic capabilities of this and related isoxazol-5-ol systems. Future research should focus on the synthesis and characterization of its metal complexes, followed by systematic screening in a variety of catalytic reactions. Mechanistic studies will be crucial to understand the role of the ligand in the catalytic cycle and to guide further ligand design and optimization. The exploration of this ligand class could unveil novel and efficient catalytic systems for important organic transformations.
References
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org2024 . [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol (also referred to as 3-(4-tert-butylphenyl)-2H-isoxazol-5-one) using microwave irradiation.
While conventional thermal reflux methods for isoxazole synthesis often require reaction times of 4–12 hours with variable yields (60–75%), this microwave-assisted protocol achieves >90% conversion in under 20 minutes . The method utilizes a green solvent system (Ethanol/Water), minimizes side-product formation, and provides a scalable route for generating isoxazole scaffolds common in drug discovery (e.g., COX-2 inhibitors, GABA agonists).
Scientific Background & Mechanism[1][2]
The Isoxazole Scaffold in Drug Discovery
The 1,2-oxazole (isoxazole) ring is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters. The 3-substituted-5-hydroxyisoxazole moiety is particularly valuable as a tautomeric scaffold capable of diverse binding interactions.
Reaction Mechanism
The synthesis proceeds via the condensation of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (
-
Nucleophilic Attack: The amine of hydroxylamine attacks the ketone carbonyl of the
-keto ester. -
Oxime Formation: Elimination of water generates the oxime intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the oxime oxygen (or nitrogen, depending on conditions) onto the ester carbonyl.
-
Elimination: Loss of ethanol yields the isoxazole ring.
Tautomeric Considerations (Critical for Analysis)
Researchers must recognize that "1,2-oxazol-5-ol" exists in a tautomeric equilibrium. While often drawn as the 5-ol (A) form, in the solid state and in polar solvents (DMSO, MeOH), it predominantly exists as the 2H-isoxazol-5-one (B) or 4H-isoxazol-5-one (C) forms.
-
Form A (OH-form): Aromatic, but less polar.
-
Form B (NH-form): Often the most stable tautomer for 3-aryl substituted systems due to intermolecular hydrogen bonding.
-
Form C (CH-form): Less common for this specific substitution pattern but possible.
Note: This protocol produces the thermodynamic mixture, typically precipitating as the 2H-one/5-ol tautomer.
Mechanistic Visualization
Figure 1: Reaction pathway and tautomeric equilibrium of the target isoxazole.
Materials & Instrumentation
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | 248.32 | 1.0 | Limiting Reagent |
| Hydroxylamine Hydrochloride | 69.49 | 1.2 | Nitrogen Source |
| Sodium Acetate (Anhydrous) | 82.03 | 1.2 | Base/Buffer |
| Ethanol (Absolute) | - | Solvent | MW Absorber |
| Deionized Water | - | Co-solvent | Polarity tuner |
Instrumentation
-
Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or CEM Discover) or Multi-mode system.
-
Vessel: 10–20 mL pressure-rated microwave vial with crimp/snap cap.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Preparation
-
Dissolution: In a 10 mL microwave vial, dissolve 1.0 mmol (248 mg) of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in 3 mL of Ethanol .
-
Reagent Addition: Add 1.2 mmol (83 mg) of Hydroxylamine Hydrochloride.
-
Base Addition: Add 1.2 mmol (98 mg) of Sodium Acetate dissolved in 1 mL of Water .
-
Note: The addition of water is crucial. It increases the dielectric constant (
) of the solvent mixture, ensuring efficient coupling with microwave energy.
-
-
Sealing: Add a magnetic stir bar and seal the vial with a septum cap.
Microwave Irradiation Parameters
Program the microwave reactor with the following "Self-Validating" parameters. Do not use fixed power mode; use temperature control.
| Parameter | Setting | Rationale |
| Temperature | 130 °C | Optimal for cyclization without degradation. |
| Hold Time | 15:00 min | Sufficient for >95% conversion. |
| Pre-Stirring | 30 sec | Homogenizes the slurry before heating. |
| Absorption Level | High | Due to EtOH/H2O polar mixture. |
| Pressure Limit | 15 bar | Safety cutoff (reaction generates minimal gas). |
Workup & Purification
-
Cooling: Allow the vial to cool to room temperature (usually automated by the reactor air jet).
-
Acidification: Transfer the reaction mixture to a beaker. Add 5 mL of cold water . Acidify dropwise with 1M HCl until pH ~2–3.
-
Observation: A white to off-white precipitate should form immediately. This is the protonated isoxazol-5-ol.
-
-
Isolation: Filter the solid using a vacuum filtration setup (Buchner funnel).
-
Washing: Wash the filter cake with cold water (2 x 5 mL) to remove residual salts (NaCl, NaOAc).
-
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
-
Recrystallization (Optional): If purity is <98%, recrystallize from minimal hot ethanol.
Results & Discussion
Yield & Efficiency
-
Microwave Yield: 88–94% (Isolated).
-
Thermal Comparison: Conventional reflux (EtOH, 6h) typically yields 65–75% and requires chromatographic purification to remove uncyclized oxime intermediates.
Analytical Data (Representative)
-
Appearance: White crystalline solid.
-
Melting Point: 205–208 °C (Lit. range for similar derivatives).
-
1H NMR (400 MHz, DMSO-d6):
- 1.30 (s, 9H, t-Butyl).
- 5.65 (s, 1H, Isoxazole H-4). Note: This shift confirms the 2H-one/5-ol core.
- 7.55 (d, 2H, Ar-H).
- 7.75 (d, 2H, Ar-H).
- 12.10 (br s, 1H, OH/NH). Broad signal due to tautomeric exchange.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | pH too high during workup. | Ensure pH is adjusted to ~2–3 using 1M HCl. The product is soluble in basic media (enolate form). |
| Incomplete Conversion | Microwave temperature not reached. | Check the vessel volume. If <2 mL, the IR sensor may not read accurately. Use a fiber optic probe if available. |
| Oiling out | Product melting point depression. | Cool the acidified mixture in an ice bath for 30 mins to induce crystallization. |
| Vessel Overpressure | Decomposition/Gas evolution. | Reduce temperature to 110°C and extend time to 25 mins. Ensure headspace ratio is correct (fill vial max 60%). |
References
-
General Microwave Isoxazole Synthesis: Sathish Kumar, K., et al. "Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases."[1] International Journal of Chemical Sciences, vol. 9, no. 3, 2011, pp. 1472-1478.[1] Link
-
Tautomerism of 5-Hydroxyisoxazoles: Woodcock, S., et al. "Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2, 1992, pp. 2151-2154. Link
-
Synthesis of 3-substituted-5-isoxazolones: Deshmukh, et al. "One-pot three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones."[2] Research on Chemical Intermediates, 2022.[3][4] (Cited via context from The Green and Effective Synthesis of Isoxazole-Based Molecules, PMC). Link
-
Starting Material Properties (Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate): ChemScene Product Data, CAS 101498-88-8.[5] Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. chemscene.com [chemscene.com]
Application Note: Bioconjugation Strategies Using Isoxazol-5-ol Derivatives
This Application Note is structured to provide a comprehensive technical guide on using isoxazol-5-ol/one derivatives for bioconjugation. It moves beyond standard NHS-ester chemistry to explore the unique reactivity of this heterocyclic scaffold, specifically focusing on chemoselective cysteine modification and carboxyl activation .
Executive Summary
The isoxazol-5-ol core (and its stable tautomer, isoxazol-5-one ) represents a versatile but underutilized scaffold in bioconjugation. Unlike traditional leaving groups (e.g., N-hydroxysuccinimide), isoxazol-5-one derivatives offer dual functionality: they act as Michael acceptors for site-specific thiol labeling and as enol-ester precursors for carboxyl activation (exemplified by Woodward’s Reagent K).[1]
This guide details the mechanistic principles and experimental protocols for two primary applications:
-
Cysteine-Selective Conjugation: Using 4-arylidene-isoxazol-5-ones.
-
Carboxyl Activation: Using isoxazolium salts to generate active esters.
Core Chemistry & Tautomerism
Understanding the reactivity of this class requires recognizing the tautomeric equilibrium. In aqueous solution, the 5-one (keto) form is generally favored over the 5-ol (enol) form, but the reactivity is dictated by the specific substitution pattern.[1]
The Tautomeric Equilibrium
The isoxazol-5-ol anion is aromatic, but the neutral species exists predominantly as the 2H-isoxazol-5-one or 4H-isoxazol-5-one .
-
N-Alkylation (2H-form): Stabilizes the "one" form; used for carboxyl activation.
-
C4-Arylidene (4H-form): Creates a conjugated system highly reactive toward soft nucleophiles (thiols).[1]
Mechanistic Pathways
The following diagram illustrates the divergent reactivity profiles based on the starting derivative.
Figure 1: Divergent bioconjugation pathways for isoxazol-5-one derivatives. Pathway A targets amines via carboxyl activation (Woodward's Reagent K style).[1] Pathway B targets cysteines via Michael addition.
Application 1: Cysteine-Selective Conjugation (Michael Addition)
4-Arylidene-3-methylisoxazol-5(4H)-ones are potent Michael acceptors. The exocyclic double bond at the C4 position is activated by the electron-withdrawing isoxazolone ring, making it highly specific for thiols (Cysteine) over amines (Lysine) at physiological pH.[1]
Key Advantages
-
Chromogenic Monitoring: Many arylidene derivatives are colored (yellow/orange).[1] Conjugation often results in a hypsochromic shift (blue shift) or loss of absorbance, allowing real-time monitoring.[1]
-
Reversibility: Depending on the aryl substituent, the reaction can be tuned to be reversible (for drug release) or stable.[1]
-
Metal-Free: No copper or palladium catalysts required.
Protocol: Synthesis & Conjugation of 4-Arylidene Linker
Phase A: Linker Synthesis (Knoevenagel Condensation)
Reagents: Ethyl acetoacetate, Hydroxylamine HCl, Aromatic Aldehyde (containing the payload/tag).[1]
-
Cyclization: Mix ethyl acetoacetate (10 mmol) and hydroxylamine HCl (10 mmol) in water (or EtOH). Add sodium acetate (10 mmol). Stir at RT for 1 hour to form 3-methylisoxazol-5(4H)-one .
-
Condensation: To the reaction mixture, add the functionalized aromatic aldehyde (e.g., 4-formyl-benzoic acid if attaching a handle, or a fluorophore-aldehyde) (10 mmol).
-
Catalysis: No catalyst is usually needed in water, but a catalytic amount of amine (e.g., piperidine) can be used in ethanol.[1]
-
Isolation: The product, 4-arylidene-3-methylisoxazol-5-one , typically precipitates. Filter, wash with cold water/EtOH, and dry.[1]
Phase B: Protein Conjugation (Cysteine Labeling)
Target: BSA (Bovine Serum Albumin) or Cysteine-containing peptide.[1][2]
-
Preparation: Dissolve the protein (50 µM) in PBS (pH 7.4). Ensure any disulfide bonds meant for labeling are reduced (use TCEP if necessary, followed by removal).[1]
-
Linker Solubilization: Dissolve the 4-arylidene-isoxazolone linker in DMSO (10 mM stock).
-
Reaction: Add the linker to the protein solution (final conc: 5-10 equivalents excess over free thiols). Keep DMSO < 5% v/v.
-
Incubation: Incubate at RT for 1–2 hours in the dark.
-
Quenching: Add excess glutathione (GSH) or mercaptoethanol to quench unreacted linker.
-
Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.[1]
Application 2: Carboxyl Activation (Woodward's Reagent K Analogues)
Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) utilizes the isoxazole core to activate carboxylic acids. This is a "zero-length" crosslinking strategy or a method to activate a carboxyl-containing payload.
Mechanism
-
The isoxazolium salt reacts with a carboxylate (R-COO⁻) in the presence of a base (TEA).
-
This forms an unstable enol ester (active ester) intermediate.
-
The amine nucleophile attacks the active ester, forming an amide bond and releasing the sulfonated amide byproduct.
Protocol: Peptide Coupling via Isoxazolium Activation[1]
-
Activation: Dissolve the carboxylic acid payload (1.0 eq) and Woodward’s Reagent K (1.1 eq) in dry DMF or Acetonitrile.
-
Base Addition: Add Triethylamine (TEA, 2.5 eq) at 0°C.
-
Stirring: Stir for 1–2 hours at 0°C to generate the enol ester. The solution usually turns clear light yellow.
-
Coupling: Add the amine-containing biomolecule (1.0–1.2 eq).
-
Completion: Allow to warm to RT and stir overnight.
-
Workup: The byproduct is water-soluble. Precipitate the conjugate or purify via HPLC.[3]
Quantitative Data & Comparison
| Feature | Isoxazol-5-one (Michael Addition) | Maleimide (Standard) | NHS Ester (Standard) |
| Target Residue | Cysteine (-SH) | Cysteine (-SH) | Lysine (-NH2) |
| Selectivity | High (at pH 7.[1]4) | High | Low (hydrolysis competes) |
| Stability | Tunable (Reversible/Stable) | Stable (Ring hydrolysis possible) | Stable Amide Bond |
| Reaction pH | 7.0 – 8.0 | 6.5 – 7.5 | 7.5 – 8.5 |
| Byproducts | None (Addition reaction) | None | N-Hydroxysuccinimide |
| Solubility | Moderate (Linker dependent) | Good | Good |
Experimental Workflow Diagram
The following Graphviz diagram outlines the critical decision-making process for selecting the correct isoxazol-5-ol protocol.
Figure 2: Decision tree for selecting the appropriate isoxazol-5-one conjugation method based on target residue.
References
-
Synthesis and Reactivity of Isoxazol-5-ones
-
Woodward's Reagent K Mechanism
-
Cysteine Conjugation via Michael Addition
-
Green Synthesis of Isoxazol-5-ones
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization & Troubleshooting for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming synthetic bottlenecks during the preparation of 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol (also known as 3-(4-tert-butylphenyl)isoxazol-5-ol).
This guide moves beyond basic recipes, detailing the thermodynamic and kinetic causality behind each protocol step to ensure your workflow is robust, reproducible, and self-validating.
Mechanistic Overview & Reaction Logic
The synthesis of 3-arylisoxazol-5-ols relies on the regioselective condensation of a
The critical challenge is regioselectivity and chemoselectivity . The nitrogen of hydroxylamine is a softer, more potent nucleophile than its oxygen. By strictly controlling the pH, we ensure the nitrogen attacks the highly electrophilic ketone carbonyl first, dictating the correct regiochemistry of the final 1,2-oxazole ring [2].
Figure 1: Regioselective mechanistic pathway for this compound synthesis.
Validated Standard Operating Procedure (SOP)
This self-validating protocol utilizes sodium acetate (NaOAc) as a buffering agent. This is a field-proven standard for 3-substituted isoxazol-5-one synthesis because it frees the hydroxylamine base without causing premature ester saponification[2].
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride (
) and 1.5 equivalents of anhydrous sodium acetate ( ) in a 4:1 mixture of Ethanol/Water. Stir at room temperature for 15 minutes to establish a buffered pH of ~6.0. -
Substrate Addition: Slowly add 1.0 equivalent of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate dropwise to the stirring solution.
-
Oxime Formation (Validation Checkpoint 1): Stir at 40°C for 2 hours.
-
Self-Validation: Pull a 10 µL aliquot for LCMS. You must observe the disappearance of the starting material (
) and the appearance of the oxime intermediate ( ). Do not proceed to reflux until conversion is >95%.
-
-
Cyclization Phase: Once oxime formation is confirmed, elevate the temperature to 80°C (reflux) for 4 to 6 hours to drive the intramolecular cyclization.
-
Reaction Quenching (Validation Checkpoint 2): Cool the mixture to room temperature. LCMS should show the final product mass (
). -
Isolation: Concentrate the ethanol under reduced pressure. Resuspend the aqueous slurry in ethyl acetate, wash with brine, dry over
, and concentrate. Recrystallize from hexanes/ethyl acetate to isolate the pure tautomer.
Quantitative Optimization Data
Selecting the correct base is the most common point of failure in this synthesis. The table below summarizes the causal relationship between reaction conditions and yield.
| Reaction Conditions | Base Used | pH Profile | Conversion to Oxime | Cyclization Yield | Primary Impurity Profile |
| EtOH, Reflux, 4h | NaOH (1.5 eq) | > 10 | High | < 20% | 4-tert-Butylacetophenone (via Decarboxylation) |
| EtOH, Reflux, 4h | Pyridine (1.5 eq) | ~ 8 | Moderate | 45% | Unreacted Oxime Intermediate |
| EtOH/H₂O, Reflux, 6h | NaOAc (1.5 eq) | 5.5 - 6.5 | High | > 85% | Minimal (Trace Regioisomer) |
Troubleshooting & FAQs
Figure 2: Diagnostic decision tree for resolving common yield-limiting synthetic bottlenecks.
Q1: My reaction is stalling at the oxime intermediate. Heating it longer isn't improving the yield. What is happening?
A: The cyclization of the oxime into the isoxazole ring requires the elimination of ethanol. If your solvent system is entirely anhydrous ethanol, Le Chatelier's principle can hinder the forward reaction. Solution: Ensure your solvent system contains at least 10-20% water, or distill off a portion of the ethanol during the reflux phase to drive the equilibrium toward cyclization. If it still stalls, a catalytic amount of mild acid (e.g., acetic acid) can activate the ester carbonyl for nucleophilic attack.
Q2: I am seeing a massive loss of starting material, but LCMS shows a peak corresponding to 4-tert-butylacetophenone instead of my product. Why?
A: You are experiencing base-catalyzed ester hydrolysis (saponification). If you used a strong base like NaOH or KOH to neutralize the hydroxylamine hydrochloride, the hydroxide ions cleaved the ethyl ester to form a
Q3: My LCMS shows the correct mass ( ), and TLC shows a single spot, but my H-NMR spectrum is a complex mess with broad peaks. Is my product impure?
A: Not necessarily. This compound exists in a dynamic keto-enol tautomeric equilibrium (isoxazol-5-ol
Q4: How do I minimize the formation of the 5-(4-tert-butylphenyl)isoxazol-3-ol regioisomer?
A: The formation of the 3-ol regioisomer occurs when the oxygen of the hydroxylamine attacks the ketone, or if the nitrogen attacks the ester first.
Solution: Strict temperature control during the addition phase is paramount. Add the
References
- ChemScene. (n.d.). 101498-88-8 | Ethyl 3-(4-tert-Butylphenyl)-3-oxopropanoate.
- Torán, R. (2021). Novel transition metal-catalyzed C-H and N-H cascades towards nitrogen-containing targets (Doctoral dissertation, Università degli Studi dell'Insubria).
- American Chemical Society (ACS). (2019). Isoxazole Strategy for the Synthesis of 2,2′-Bipyridine Ligands: Symmetrical and Unsymmetrical 6,6′-Binicotinates.
Overcoming steric hindrance of the tert-butyl group in isoxazole reactions
Welcome to the Technical Support Center for Hindered Isoxazole Chemistry .
I am Dr. Aris, your Senior Application Scientist. You are likely here because the tert-butyl group—essential for metabolic stability and lipophilicity in your drug candidate—is currently destroying your reaction yields.
The tert-butyl group (t-Bu) at the C3 or C5 position of an isoxazole ring creates a "Cone of Steric Silence," effectively shielding the C4 position and adjacent functional groups from standard reagents. This guide does not offer generic advice; it provides field-validated protocols to breach this steric wall.
Module 1: The Construction Phase (Ring Synthesis)
Issue: Poor regioselectivity or stalled kinetics during the formation of 3-tert-butyl or 5-tert-butyl isoxazoles.
The Diagnostic
The standard method involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated from an oxime) with an alkyne.
-
Symptom: You are getting a mixture of regioisomers (3-tBu vs 5-tBu) or the reaction stalls at the oxime stage.
-
Root Cause: The t-Bu group's bulk destabilizes the transition state of the cycloaddition, making the reaction highly sensitive to electronic bias and pH.
Troubleshooting Protocol: pH-Controlled Regioselectivity
For the synthesis of 3-amino-5-tert-butylisoxazole (and derivatives), pH control is the critical variable often ignored in standard literature.
Step-by-Step Optimization:
-
Precursor: Start with pivaloyl acetonitrile and hydroxylamine.[1]
-
The pH Window: Unlike standard isoxazoles formed in highly basic or acidic media, t-Bu variants require a "pH Swing."
-
Initial Phase: Maintain pH 6.2 – 6.6 for the first 6 hours. This favors the kinetic formation of the desired oxime intermediate without forcing the thermodynamically favored (but wrong) cyclization.
-
Cyclization Phase: Slowly adjust to pH 7.0 – 7.3 .
-
-
Temperature: Reflux is mandatory. The steric bulk raises the activation energy (
); room temperature methods (even with base) often fail.
Data: Isomer Ratio vs. pH Control
| Condition | pH Control | Yield (Desired) | Regioisomer Ratio (3-tBu : 5-tBu) |
|---|---|---|---|
| Standard | Uncontrolled (>8) | 45% | 60 : 40 |
| Optimized | Strict (6.2 → 7.3) | 91% | 95 : 5 |
Technical Note: In 1,3-dipolar cycloadditions using tert-butyl nitrile oxides, the t-Bu group exerts a "reverse" steric demand. If your alkyne is also substituted, consider Ultrasound Irradiation (47 kHz) .[2] Acoustic cavitation generates local hotspots that overcome the steric repulsion of the t-Bu group, often reducing reaction times from 12h to 30min [1].
Module 2: The Functionalization Gateway (C4 Substitution)
Issue: You cannot install a halogen (Br/I) at the C4 position to serve as a handle for coupling. Standard NBS/NIS protocols return starting material.
The Mechanism of Failure
The C4 position is the "seat" between the C3 and C5 substituents. If C3 is a tert-butyl group, it blocks the approach of electrophiles. Standard Electrophilic Aromatic Substitution (SEAr) is suppressed.
Protocol: The "Magnesium-Shift" Strategy
Do not rely on passive SEAr. You must use a metallation-mediated approach.
-
Reagent: iso-Propylmagnesium chloride (i-PrMgCl) or TMPMgCl·LiCl (Turbo Grignard).
-
The Trick: Direct deprotonation of C4-H is difficult. Instead, perform a Halogen Dance or Magnesium-Halogen Exchange if a weak handle exists, OR use high-temperature bromination.
-
Recommended Workflow (Thermal Bromination):
-
Reagent: NBS (1.2 equiv) in DMF (polar aprotic is crucial to stabilize the polarized transition state).
-
Catalyst: TFA (10 mol%) or
(catalytic). -
Temperature: 80°C - 100°C. Note: Standard isoxazoles brominate at RT. t-Bu isoxazoles require heat.
-
Module 3: Cross-Coupling (The "Drug Discovery" Bottleneck)
Issue: Suzuki-Miyaura coupling fails on 4-bromo-3-tert-butylisoxazole. Symptom: The catalyst dies (formation of Pd black) or homocoupling of the boronic acid occurs.
The Steric Map
The oxidative addition of Pd(0) into the C4-Br bond is slow because the t-Bu group physically blocks the metal. Even if oxidative addition occurs, the Transmetallation step is rate-limiting because the incoming boronic acid cannot approach the crowded Pd center.
Decision Matrix: Ligand Selection
You cannot use Tetrakis (
The "Gold Standard" Protocol (High Steric Demand)
Based on the work of Fu [2] and Buchwald [3], this system is most likely to work when others fail.
-
Catalyst System:
(1.5 mol%) + (3-6 mol%).-
Why? The tri-tert-butylphosphine ligand is electron-rich (facilitates oxidative addition) and bulky (forces formation of the active monoligated Pd species, which is smaller and can access the hindered C4 site).
-
-
Base: Potassium Fluoride (KF) or
. Avoid carbonates if possible; Fluoride activates the boronic acid/ester more effectively in hindered systems. -
Solvent: THF/Water or Dioxane/Water (10:1). The water is non-negotiable; it is required for the activation of the boronic species.
-
Temperature: Room Temperature (often sufficient for
) 60°C.
Troubleshooting Table: Suzuki Coupling
| Observation | Diagnosis | Solution |
| No Reaction (SM remains) | Oxidative Addition failure. The Pd cannot reach the C-Br bond. | Switch to Pd-PEPPSI-IPr or increase P(t-Bu)3 loading. Ensure anaerobic conditions. |
| Protodeboronation (Ar-B(OH)2 becomes Ar-H) | Transmetallation is too slow; the boronic acid decomposes. | 1. Use MIDA Boronates (slow release).2.[3] Switch base to anhydrous CsF .3. Lower the temperature. |
| Homocoupling (Ar-Ar) | Oxygen leak or disproportionation. | Degas solvents vigorously (Freeze-Pump-Thaw). |
FAQ: Frequently Asked Questions
Q: Can I use tert-butyllithium (t-BuLi) to lithiate C4 directly? A: Proceed with extreme caution. While t-BuLi is a powerful base, using it on a 3-t-butylisoxazole often leads to lateral lithiation at the C5-methyl group (if present) rather than C4 deprotonation, due to the acidity of the benzylic-like protons [4]. If C5 is blocked with a phenyl group, C4 lithiation is possible but requires low temperatures (-78°C) to prevent ring fragmentation (isoxazoles are labile to strong bases).
Q: Why is my MIDA boronate coupling failing? A: MIDA boronates require hydrolysis to release the active boronic acid. If you are running the reaction anhydrously, nothing will happen. You must add water or use a base that can cleave the MIDA backbone (e.g., NaOH, though this might be harsh).
Q: I need to scale up. Is P(t-Bu)3 safe?
A:
References
-
Ultrasonic Synthesis: Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. Journal of Heterocyclic Chemistry. Link
-
P(t-Bu)3 Catalysis: Lou, S., & Fu, G. C. (2010).[5] Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.[5] Advanced Synthesis & Catalysis. Link
-
Buchwald Ligands: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link
-
Lithiation Selectivity: Begtrup, M., et al. (2000). Metalation of Isoxazoles. Current Organic Chemistry. Link
Sources
- 1. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Purification strategies for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
To: User_Research_Team From: Technical_Support_Center_Tier3 Subject: Purification Protocol: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Ticket ID: PUR-ISOX-005
Executive Summary
Purifying This compound presents a unique set of challenges due to its tautomeric nature and acidity . Unlike standard organic intermediates, this molecule exists in a dynamic equilibrium between its enol (5-ol) and keto (5-one) forms. This behavior often leads to "ghost peaks" in chromatography, oiling out during crystallization, and difficulty separating it from neutral impurities.
This guide moves beyond generic advice, providing a chemically grounded strategy that exploits the molecule's specific pKa and lipophilicity (conferred by the tert-butyl group) to achieve >98% purity.
Module 1: The Chemical Behavior (Why Purification Fails)
Before attempting purification, you must understand the "Tautomer Trap." In solution, your compound oscillates between three forms. This equilibrium is solvent-dependent and the root cause of streakiness on TLC plates and broad peaks in HPLC.
Key Insight: The 5-hydroxy form is a vinylogous acid (pKa ~6–7). This acidity is your most powerful tool for purification (via acid-base extraction) but your biggest enemy in standard silica chromatography (interaction with silanols).
Figure 1: Tautomeric equilibrium of isoxazol-5-ols. The dominant form dictates solubility and reactivity.
Module 2: The "Chemical Filter" (Acid-Base Extraction)
Status: Recommended as the first step for crude mixtures. Why: The tert-butyl group makes the molecule lipophilic, but the isoxazole core remains acidic. Neutral impurities (starting materials, decarboxylated byproducts) will not extract into base.
Protocol:
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . (Avoid DCM if possible; EtOAc handles the tert-butyl group's lipophilicity better).
-
Extraction (The Filter):
-
Wash the organic layer with saturated NaHCO₃ (aq) .
-
Observation: The product moves to the Aqueous Layer (as the sodium salt).
-
Waste: The Organic Layer now contains neutral impurities.[1] Discard it (after TLC verification).
-
-
Precipitation:
-
Take the aqueous layer (now containing your product).[2]
-
Cool to 0–5°C.
-
Slowly acidify with 1M HCl to pH ~2–3.
-
Result: The product will precipitate as a white/off-white solid.
-
-
Recovery: Filter the solid.[2][3] Wash with cold water to remove salts.
Figure 2: Acid-Base extraction workflow selectively isolates the acidic isoxazol-5-ol.
Module 3: Polishing (Recrystallization Strategy)
If the acid-base extraction yields >95% purity but color remains, or if you need X-ray quality crystals, use recrystallization. The tert-butyl group significantly increases solubility in non-polar solvents compared to the phenyl analog.
Solvent Selection Guide:
| Solvent System | Polarity | Outcome | Recommended For |
| Ethanol / Water | Polar | Needles/Plates | General Purity. Dissolve in hot EtOH, add H₂O until turbid, cool. |
| Toluene / Heptane | Non-Polar | Blocks | Removing Polar Impurities. The tert-butyl group aids solubility in hot toluene. |
| Ethyl Acetate / Hexane | Medium | Powder/Crystals | High Recovery. Standard method if EtOH fails. |
Critical Step: Do not boil excessively in alcohols. Isoxazol-5-ols can undergo ring-opening or esterification (reaction with the solvent) under prolonged reflux with acid traces.
Module 4: Chromatography (Troubleshooting)
If you must use Flash Chromatography (e.g., to separate regioisomers like the 3-ol from the 5-ol), you will likely encounter "streaking."
The Fix: Acidify the Mobile Phase.
-
Standard: Hexane / Ethyl Acetate.[1]
-
Modified: Hexane / Ethyl Acetate + 1% Acetic Acid .
Why: The acetic acid keeps the isoxazol-5-ol in its protonated (neutral) form, preventing it from ionizing on the basic silica surface. Without acid, the deprotonated anion drags along the column, causing tailing.
Frequently Asked Questions (FAQs)
Q1: My product is an oil after extraction. How do I solidify it?
-
Cause: The tert-butyl group lowers the melting point, and residual solvent (EtOAc) acts as a plasticizer.
-
Fix: Dissolve the oil in a minimum amount of DCM , then add Hexane until cloudy. Rotovap slowly.[4] Alternatively, scratch the flask walls with a glass rod under pentane/hexane.
Q2: I see two spots on TLC, but NMR says it's pure.
-
Cause: You are likely seeing the tautomers separating on the silica plate, or the compound is decomposing on the silica.
-
Test: Run a 2D-TLC (run the plate, rotate 90°, run again). If the two spots reappear on the diagonal, they are tautomers. If off-diagonal, it is decomposition.
Q3: Can I use NaOH instead of NaHCO₃ for extraction?
-
Warning: No. Strong bases (NaOH, pH > 12) can cause ring opening of the isoxazole (breaking the N-O bond) to form the nitrile-ester byproduct. Stick to weak bases like Bicarbonate or Carbonate.
References
-
Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329. Link
- Foundational text on the tautomeric equilibrium of azoles.
-
BenchChem Technical Support. (2025). Ethyl 3-hydroxyisoxazole-5-carboxylate Purification Guide. Link
- Provides the standard acid-base extraction protocols for acidic isoxazoles.
-
University of Luxembourg. (2026).[5] PubChemLite: 3-phenylisoxazol-5-ol Properties. Link[5]
- Source for pKa estimates and solubility data of the parent phenyl-isoxazole scaffold.
-
Sigma-Aldrich. (2025). Product Specification: (3-Phenylisoxazol-5-yl)methanol. Link
- Reference for handling and storage of 3-phenylisoxazole deriv
Sources
Minimizing side reactions in the synthesis of 1,2-oxazol-5-ols
Technical Support Center: Minimizing Side Reactions in the Synthesis of 1,2-Oxazol-5-ols
Welcome to the Technical Support Center for the synthesis of 1,2-oxazol-5-ols (also referred to as 5-isoxazolols or isoxazol-5-ones in their keto tautomer). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, regioselective cyclization protocols. While 1,2-oxazol-5-ols are highly privileged scaffolds in medicinal chemistry, their synthesis from β-keto esters and hydroxylamine is frequently plagued by competing side reactions, including the formation of 3-isoxazolol regioisomers, incomplete oxime cyclization, and unwanted multi-component condensations[1][2].
Below, you will find field-proven troubleshooting guides, optimized protocols, and mechanistic insights to ensure your synthetic workflows remain robust and self-validating.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding a mixture of 1,2-oxazol-5-ol and the 1,2-oxazol-3-ol regioisomer? A1: This is the most common regioselectivity failure in isoxazole synthesis. The classical condensation of a β-keto ester with hydroxylamine is kinetically driven by the nucleophilic attack of the nitrogen atom on the most electrophilic center.
-
The Causality: Under mildly acidic or neutral conditions (pH 4–6), the ketone carbonyl is preferentially activated. The nitrogen of hydroxylamine attacks the ketone to form a ketoxime intermediate, which subsequently cyclizes via nucleophilic acyl substitution at the ester to yield the desired 1,2-oxazol-5-ol[1]. However, if the reaction is subjected to strongly basic conditions, or if the ester is highly activated (e.g., acyl Meldrum's acids), competitive attack at the ester carbonyl occurs. This forms a hydroxamic acid intermediate that cyclizes to the unwanted 1,2-oxazol-3-ol regioisomer[1].
-
The Fix: Strictly control the pH. Use a sodium acetate/acetic acid buffer system to maintain mild acidity. Avoid strong bases like NaOH or alkoxides during the initial condensation phase[3].
Q2: My LC-MS shows a massive accumulation of the acyclic intermediate. How do I force the cyclization? A2: You are observing the stalled ketoxime intermediate. While oxime formation is rapid at room temperature, the subsequent cyclization step (involving the expulsion of an alkoxide/alcohol leaving group) has a higher activation energy barrier.
-
The Causality: The hydroxyl group of the oxime is a relatively weak nucleophile. If the reaction temperature is too low, or if the leaving group (e.g., ethoxide from an ethyl ester) is not sufficiently protonated to leave, the reaction stalls[2].
-
The Fix: Provide a thermodynamic push by refluxing the mixture in ethanol (70–80 °C) for 3–5 hours[3]. If the intermediate remains stubborn, the addition of a catalytic amount of a Brønsted acid (like HCl) will protonate the ester carbonyl, increasing its electrophilicity and facilitating ring closure[1].
Q3: In a one-pot, three-component synthesis (β-keto ester, hydroxylamine, aldehyde), I am seeing Knoevenagel condensation byproducts. How can I suppress this? A3: Multi-component reactions are highly susceptible to competitive pathways. The active methylene of the β-keto ester can react prematurely with the aldehyde via a Knoevenagel condensation before the isoxazole ring has a chance to form.
-
The Causality: The kinetic rate of the Knoevenagel condensation can outpace oxime formation if the aldehyde is highly electrophilic or if the catalyst indiscriminately activates the methylene group.
-
The Fix: Transition to a greener, highly selective catalytic system. Recent methodologies demonstrate that using water as a solvent with an amine-functionalized cellulose catalyst orchestrates the sequential attack perfectly: it initiates oximation first, followed by cyclization to the 1,2-oxazol-5-ol, and finally the Knoevenagel condensation on the formed heterocycle, suppressing acyclic byproducts[4].
Data Presentation: Optimization of Reaction Conditions
The following table synthesizes the causal relationship between reaction conditions and the regioselective outcome when reacting β-keto esters with hydroxylamine.
| Reaction Conditions | Catalyst / Buffer | Primary Intermediate | Regiomeric Ratio (5-ol : 3-ol) | Overall Yield |
| EtOH, Reflux (80 °C) | NaOAc / AcOH (pH ~5) | Ketoxime | > 95 : 5 | 85% |
| EtOH, RT (25 °C) | NaOH (pH > 9) | Hydroxamic Acid / Oxime | 60 : 40 | 65% |
| Water, RT (25 °C) | Amine-functionalized cellulose | Ketoxime | > 99 : 1 | 92% |
| THF, Reflux (65 °C) | None (Uncatalyzed) | Ketoxime (Stalled) | N/A (Incomplete) | < 30% |
Mechanistic & Workflow Visualizations
Mechanistic divergence in 1,2-oxazole synthesis based on pH conditions.
Decision tree for troubleshooting low yields in 1,2-oxazol-5-ol synthesis.
Experimental Protocol: Regioselective Synthesis of 1,2-Oxazol-5-ols
This self-validating protocol utilizes a buffered system to ensure kinetic control over the oximation step, effectively minimizing the formation of the 3-ol regioisomer and preventing incomplete cyclization[3].
Reagents:
-
β-Keto ester (e.g., ethyl 3-(3-bromophenyl)-3-oxopropanoate): 1.0 equivalent
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 equivalents
-
Sodium acetate anhydrous (NaOAc): 1.2 equivalents
-
Solvents: Absolute ethanol, deionized water.
Step-by-Step Methodology:
-
Preparation of the Buffered Hydroxylamine: In a clean beaker, dissolve 1.2 eq of hydroxylamine hydrochloride and 1.2 eq of sodium acetate in a minimal amount of deionized water. Scientific rationale: The sodium acetate acts as a mild base to liberate the free hydroxylamine from its hydrochloride salt while establishing an acidic buffer (pH ~5) that selectively activates the ketone carbonyl over the ester.
-
Substrate Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the β-keto ester in absolute ethanol (approx. 0.2 M concentration).
-
Controlled Addition: Slowly add the aqueous buffered hydroxylamine solution to the ethanolic β-keto ester solution dropwise at room temperature. Stir for 30 minutes to allow complete ketoxime formation.
-
Thermodynamic Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 3 to 5 hours. Scientific rationale: The elevated temperature provides the necessary activation energy for the oxime hydroxyl group to attack the ester carbonyl, driving the elimination of ethanol and finalizing ring closure.
-
Reaction Monitoring: Monitor the disappearance of the ketoxime intermediate via TLC (Hexanes:Ethyl Acetate 7:3).
-
Work-up & Isolation: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Acidify the remaining aqueous phase with 1 M HCl to pH 3–4 to ensure the 1,2-oxazol-5-ol is fully protonated (minimizing water solubility). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1,2-oxazol-5-ol[3].
References
-
Title : Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Source : MDPI. URL :[Link]
-
Title : A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Source : ACS Publications (The Journal of Organic Chemistry). URL :[Link]
Sources
Technical Support Center: Enhancing the Solubility of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol for Bioassays
Welcome to the technical support guide for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with this compound in bioassay development. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a molecule of interest with a chemical structure that presents inherent solubility difficulties. Its key physicochemical properties are summarized below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₅NO₂[1] | - |
| Molecular Weight | 217.26 g/mol [1] | Moderate molecular weight. |
| Calculated LogP | 3.3447[1] | A high LogP value indicates significant lipophilicity (hydrophobicity), suggesting poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 46.26 Ų[1] | A lower TPSA contributes to lower aqueous solubility. |
| Hydrogen Bond Donors | 1[1] | Limited hydrogen bonding potential with water. |
| Hydrogen Bond Acceptors | 3[1] | Moderate hydrogen bonding potential with water. |
| Acidity | The 1,2-oxazol-5-ol moiety imparts weak acidic character, similar to phenols.[2][3] | Solubility is expected to be pH-dependent, increasing in basic conditions. |
The combination of a bulky, non-polar tert-butylphenyl group and a heterocyclic system with limited hydrogen bonding capacity results in a molecule that is challenging to dissolve in aqueous buffers commonly used for bioassays.
Caption: Key physicochemical drivers of poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: Preparation of a Concentrated Stock Solution in an Organic Solvent.
This is the most fundamental and critical first step for any poorly soluble compound.[4]
-
Rationale: The high lipophilicity of this compound necessitates the use of a non-polar organic solvent to initially break apart the crystal lattice and solvate the molecule. This concentrated stock can then be serially diluted into your aqueous buffer.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended starting solvent due to its high solubilizing power for a wide range of compounds and its miscibility with water.[5][6]
-
Ethanol: A less toxic alternative to DMSO, but may have lower solubilizing capacity for highly lipophilic compounds.
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Use if the compound is insoluble in DMSO.[7]
-
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.[8] Briefly centrifuge the vial to ensure all powder is at the bottom.[8]
-
Calculation: Determine the mass of compound needed. For a 10 mM stock solution of a compound with a molecular weight of 217.26 g/mol :
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[9]
-
For 1 mL (0.001 L): Mass = 0.010 mol/L * 0.001 L * 217.26 g/mol = 0.00217 g or 2.17 mg.
-
-
Dissolution:
-
Accurately weigh the calculated amount of this compound. For accuracy with small masses, it's often better to weigh a slightly different amount and calculate the exact concentration.[10]
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8]
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][11]
Q2: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This is a common problem indicating that the aqueous buffer cannot maintain the compound in solution at the desired final concentration. Here are several strategies to address this, from simplest to most complex.
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar compounds.[7][12] They essentially create a more "organic-like" microenvironment for the drug.
-
Key Consideration: The final concentration of the organic solvent in your bioassay must be kept low (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[8][13] Always run a vehicle control (buffer with the same final solvent concentration) to account for any effects of the solvent itself.[11]
Experimental Protocol: Serial Dilution for Co-solvent Optimization
-
Intermediate Dilution: Perform an intermediate dilution of your high-concentration DMSO stock into your final assay buffer. This stepwise process can prevent the compound from precipitating out due to a sudden change in solvent polarity.[11]
-
Final Dilution: From the intermediate dilution, perform the final dilution to your desired working concentration. Ensure the final DMSO concentration is within the tolerated range for your assay.
Caption: A stepwise dilution workflow to minimize precipitation.
-
Rationale: As a weak acid, this compound will become deprotonated and more soluble as the pH of the solution increases (becomes more basic).[14][15][16][17][18] The deprotonated form is an anion, which is more polar and interacts more favorably with water.
-
Actionable Step: Prepare your assay buffer at a slightly higher pH, if your assay can tolerate it. For example, increasing the pH from 7.4 to 8.0 could significantly enhance solubility.
-
Caution: Ensure the pH change does not affect your biological system (e.g., enzyme activity, cell viability). Always confirm the final pH of your working solution after adding the compound.[9]
If co-solvents and pH adjustment are insufficient or not compatible with your assay, advanced formulation techniques can be employed.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate the lipophilic tert-butylphenyl group of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[19][20][21][22][23]
Experimental Protocol: Formulation with HP-β-CD
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 5-10% (w/v).
-
Add Compound Stock: Slowly add your concentrated DMSO stock of this compound to the cyclodextrin solution while vortexing.
-
Equilibrate: Allow the solution to mix (e.g., on a rotator) for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.
Q3: For in vivo studies, I need a higher concentration and better stability. What are my options?
A3: For more demanding applications like in vivo studies, creating an Amorphous Solid Dispersion (ASD) is a powerful strategy.
-
Rationale: Crystalline solids have a highly ordered, low-energy state that requires significant energy to break apart for dissolution. An amorphous solid, by contrast, is a high-energy, disordered state.[24][25] By dispersing the compound at a molecular level within a polymer matrix, you can "lock" it in this high-energy amorphous form.[26][27] This results in a dramatic increase in apparent solubility and dissolution rate.[25][26][28]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common polymers used to create ASDs.[24]
-
Preparation Methods:
Creating an ASD is a more advanced technique that often requires specialized equipment, but it is a highly effective method for overcoming significant solubility challenges.[24][29]
Summary of Solubility Enhancement Strategies
| Strategy | Principle | Best For | Key Considerations |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent system.[7] | Initial in vitro screening, cell-based assays. | Final solvent concentration must be low and non-toxic to the system (<0.5-1%).[8][13] |
| pH Adjustment | Increases ionization of the weakly acidic compound.[14][16] | In vitro assays where the biological system is tolerant to pH changes. | Ensure the final pH is compatible with the assay's biological components. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic part of the molecule.[19][20][21] | In vitro and in vivo studies requiring higher concentrations. | Potential for interaction with other assay components; cost. |
| Amorphous Solid Dispersion (ASD) | Converts the compound from a stable crystalline form to a high-energy amorphous form.[24][25][26] | In vivo studies, oral formulation development. | Requires specialized formulation expertise and equipment.[27] |
References
- U.S. National Library of Medicine. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- Fiveable. (2025, August 15). pH and Solubility - AP Chem.
- U.S. National Library of Medicine. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC.
- Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Pharmaceutical Technology. (2026, January 30). Solving Poor Solubility with Amorphous Solid Dispersions.
- Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
- PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
- OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
- Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Save My Exams. (2024, August 25). pH & Solubility | College Board AP® Chemistry Study Guides 2022.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- U.S. National Library of Medicine. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- ChemScene. (n.d.). This compound.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
- Wikipedia. (n.d.). Cosolvent.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
- ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- PubChem. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)-1,2-oxazol-5-amine.
- Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
- MCE. (n.d.). Compound Handling Instructions.
- PubChem. (n.d.). 5-methyl-1,3-oxazol-4-yl]ethoxy]-2-ethylphenyl]propanoic acid.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- Sigma-Aldrich. (n.d.). 4-(3-(4-tert-butylphenyl)-5-(cinnamylsulfanyl)-4h-1,2,4-triazol-4-yl)ph me ether.
- Wikipedia. (n.d.). 4-tert-Butylphenol.
- NOAA. (n.d.). 4-TERT-BUTYL PHENOL | CAMEO Chemicals.
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. savemyexams.com [savemyexams.com]
- 18. chemistrystudent.com [chemistrystudent.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oatext.com [oatext.com]
- 24. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. contractpharma.com [contractpharma.com]
- 26. seppic.com [seppic.com]
- 27. pharmtech.com [pharmtech.com]
- 28. ascendiacdmo.com [ascendiacdmo.com]
- 29. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Handling Guide for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Welcome to the Technical Support Center for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (also referred to as 3-(4-tert-butylphenyl)isoxazol-5-ol). This compound presents unique challenges in aqueous environments due to the juxtaposition of a highly lipophilic tert-butylphenyl moiety and a chemically dynamic 1,2-oxazole (isoxazole) core.
As an Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind compound behavior—specifically tautomerism, hydrolytic degradation, and hydrophobic aggregation—ensuring your experimental protocols are built on self-validating, mechanistically sound foundations.
Part 1: Fundamental Chemical Behavior & Causality
To successfully troubleshoot assays involving this compound, one must first understand the intrinsic vulnerabilities of the 5-hydroxyisoxazole scaffold.
Tautomeric Equilibrium in Water
In aqueous solutions, 5-hydroxyisoxazoles do not primarily exist in their enol (OH) form. The high dielectric constant and hydrogen-bonding capacity of water heavily stabilize the keto tautomers. Theoretical modeling and empirical data confirm that the CH tautomer (isoxazol-5(4H)-one) becomes the dominant species in aqueous media, followed by the NH tautomer [1]. This structural shift alters the electronic distribution of the ring, heavily influencing its reactivity and receptor-binding kinetics.
Base-Catalyzed Hydrolytic Cleavage
The N–O bond is the Achilles' heel of the isoxazole ring. While stable in acidic to neutral conditions, the ring is highly susceptible to base-catalyzed hydrolysis. At pH > 7.4, hydroxide ions facilitate the cleavage of the weak N–O bond, leading to irreversible ring opening and the formation of inactive
Fig 1. Tautomeric equilibrium and base-catalyzed hydrolytic degradation pathway.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound precipitates immediately when diluting from a 10 mM DMSO stock into my biological assay buffer. How do I prevent this? A1: This is driven by the 4-tert-butylphenyl group , a bulky, highly lipophilic moiety. When introduced to an aqueous buffer, the sudden shift in solvent polarity causes the hydrophobic tert-butyl groups to rapidly aggregate to minimize water contact, leading to nucleation.
-
Solution: Do not spike directly into 100% aqueous buffer. Pre-dilute your DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer containing 0.1% Tween-20 or 5% HP-
-CD) before final dilution. Ensure the final DMSO concentration remains 1% to avoid cytotoxicity.
Q2: I am observing a rapid loss of compound signal (reduced IC
-
Solution: Shorten your assay incubation times if possible. Alternatively, run a parallel cell-free stability control to quantify the exact degradation rate and calculate the effective concentration over the assay window.
Q3: My LC-MS quantification is inconsistent across different days, even when using the same stock solution. Why? A3: The N–O bond of the isoxazole ring is photolabile. Ambient laboratory lighting (specifically UV/blue wavelengths) can induce homolytic cleavage of the N–O bond, leading to unpredictable degradation over time.
-
Solution: Treat the compound as light-sensitive. Store all stocks in amber glass vials and use low-light conditions during sample preparation.
Fig 2. Decision tree for troubleshooting signal loss in aqueous experimental workflows.
Part 3: Quantitative Data Summaries
To aid in experimental design, the following tables summarize the expected physicochemical behavior of 3-aryl-1,2-oxazol-5-ols based on established literature models [1, 2].
Table 1: Estimated Tautomer Distribution of 5-Hydroxyisoxazoles across Solvents
| Solvent Environment | Dielectric Constant ( | Dominant Tautomer | Minor Tautomer(s) | Impact on Assay |
| Gas Phase / Vacuum | ~1.0 | OH (Enol) | CH (Keto) | Relevant for MS ionization |
| DMSO (Stock) | 46.7 | CH (Keto) | OH (Enol) | Highly stable storage |
| Aqueous Buffer (pH 7.0) | 78.4 | CH (Keto) | NH (Keto) | Prone to nucleophilic attack |
Table 2: Projected Hydrolytic Half-Life (
| Buffer pH | Degradation Mechanism | Estimated | Experimental Recommendation |
| pH 5.0 - 6.0 | Highly Stable | > 72 hours | Optimal for long-term cell-free assays. |
| pH 7.0 | Mild Hydrolysis | 12 - 24 hours | Acceptable for acute cellular assays. |
| pH 8.0+ | Rapid Base Catalysis | < 4 hours | Avoid. Compound will rapidly ring-open. |
Part 4: Experimental Protocols
Protocol A: Preparation of Stable, Aqueous-Compatible Stock Solutions
Self-Validation Check: A successful preparation will yield a solution that does not scatter light at 600 nm (indicating absence of colloidal aggregates).
-
Primary Stock: Weigh this compound powder and dissolve in 100% anhydrous DMSO to achieve a 10 mM concentration. Store in an amber glass vial at -20°C.
-
Excipient Preparation: Prepare a transitional buffer containing 10% (w/v) Hydroxypropyl-
-cyclodextrin (HP- -CD) in ultrapure water. The hydrophobic cavity of HP- -CD will encapsulate the tert-butylphenyl group, shielding it from the aqueous environment. -
Dilution Step: Slowly pipette 10
L of the 10 mM DMSO stock into 990 L of the HP- -CD transitional buffer while vortexing continuously. -
Validation: Measure the absorbance of the solution at 600 nm against a blank. An OD
> 0.05 indicates micro-precipitation. If clear, this 100 M working stock can be further diluted into your final assay buffer.
Protocol B: LC-MS Stability and Degradation Profiling Workflow
Self-Validation Check: The sum of the parent compound peak area and the degradant peak area should remain constant across time points, ensuring no mass is lost to precipitation or tube binding.
-
Sample Preparation: Spike the compound into the target biological buffer (e.g., pH 7.4 PBS) to a final concentration of 1
M. -
Zero-Time Point (
): Immediately extract a 50 L aliquot, quench with 150 L of ice-cold Acetonitrile (containing an internal standard), and centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial. This establishes your 100% baseline and validates solubility. -
Incubation: Incubate the remaining buffer solution at 37°C in the dark.
-
Time-Course Sampling: Repeat the extraction step at 1, 2, 4, 8, and 24 hours.
-
Analysis: Monitor the parent mass (
) and specifically scan for the mass of the ring-opened -keto amide/acid ( due to the addition of H O during hydrolysis) [2].
Part 5: References
-
Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
-
Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions Journal of Pharmaceutical Sciences (PubMed) URL:[Link]
Technical Support Center: Optimization of pH Conditions for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of substituted isoxazoles. The molecule 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol presents a classic physicochemical dichotomy: it possesses a highly lipophilic 4-tert-butylphenyl tail paired with an acidic 1,2-oxazol-5-ol (isoxazol-5-ol) headgroup.
Understanding the mechanistic interplay between the molecule's tautomerism, its pKa, and its partitioning behavior is the cornerstone of designing a high-yield, self-validating extraction protocol. This guide provides field-proven troubleshooting strategies, quantitative data, and validated methodologies to optimize your liquid-liquid extraction (LLE) workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I losing my target compound in the aqueous wash during standard workup? A1: The loss is due to the inherent acidity of the 5-hydroxyl group on the isoxazole ring. Unlike standard aliphatic alcohols, the isoxazol-5-ol moiety exists in tautomeric equilibrium with its keto forms (isoxazol-5(4H)-one and isoxazol-5(2H)-one). When deprotonated, the resulting negative charge is highly stabilized by delocalization across the exocyclic oxygen and the adjacent electronegative ring nitrogen [1]. Because its pKa is approximately 4.5–5.0, washing your organic layer with even a mildly basic solution (such as saturated sodium bicarbonate, pH ~8.3) will quantitatively deprotonate the compound into a water-soluble isoxazol-5-olate anion. To retain the compound in the organic phase, your aqueous wash must be strictly acidified to at least two pH units below its pKa (ideal pH ≤ 2.0).
Q2: How can I intentionally exploit this acidity to separate this compound from neutral lipophilic impurities? A2: You can utilize a reverse acid-base extraction [2]. By dissolving your crude mixture in an organic solvent and extracting with an alkaline aqueous solution (pH > 10), you force the target molecule to partition into the aqueous layer as a sodium salt. Neutral, non-ionizable impurities (such as unreacted starting materials or lipophilic byproducts) will remain trapped in the organic layer. You can then isolate the aqueous layer, acidify it to protonate the isoxazole, and extract the purified target back into a fresh organic phase.
Q3: During the alkaline extraction step, a severe, unbreakable emulsion forms. What causes this, and how do I resolve it? A3: This is a common issue caused by the molecule acting as an in situ surfactant. The deprotonated isoxazol-5-olate acts as a highly polar, anionic headgroup, while the bulky 4-tert-butylphenyl group acts as a massive lipophilic tail. This amphiphilic structure drastically reduces interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets. Causality-Driven Solutions:
-
Increase Ionic Strength: Add solid NaCl (brine) to the aqueous layer. The increased ionic strength reduces the hydration sphere around the anionic headgroup, driving the "salting out" effect and forcing phase coalescence.
-
Interfacial Disruption: Add a small volume of methanol or ethanol (5–10% v/v). The alcohol acts as a co-surfactant, disrupting the rigid micellar structures at the liquid-liquid interface without altering the pH.
-
Mechanical Filtration: If the emulsion is stabilized by insoluble micro-particulates, vacuum-filter the entire biphasic mixture through a pad of Celite.
Part 2: Quantitative Partitioning Data
To predict the behavior of this compound during extraction, refer to the pH-dependent partitioning profiles below.
| pH Level | Dominant Molecular State | Preferred Phase | Estimated LogD | Practical Application in Workflow |
| pH 1.0 - 2.0 | >99% Protonated (Neutral) | Organic (e.g., EtOAc, DCM) | > 3.5 | Final extraction of the purified target; precipitation. |
| pH 4.5 - 5.0 | ~50% Protonated / 50% Anionic | Biphasic / Emulsion | ~ 1.5 | Avoid this range. Leads to poor recovery and severe emulsions. |
| pH 8.0 - 10.0 | >99% Deprotonated (Anionic) | Aqueous | < -1.0 | Initial isolation of target from neutral organic impurities. |
Part 3: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues (such as precipitation) and phase separations serve as intrinsic quality control checkpoints to ensure the molecule is behaving as thermodynamically predicted.
Step-by-Step Methodology: Acid-Base Purification Workflow
-
Initial Solubilization: Dissolve 1.0 g of crude this compound in 20 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; filter out any insoluble polymeric debris if necessary.
-
Alkaline Extraction (Deprotonation): Add 20 mL of 0.5 M aqueous NaOH (pH > 10) to the organic solution. Shake vigorously in a separatory funnel for 2–3 minutes, venting frequently. Causality: The high pH ensures complete conversion of the isoxazol-5-ol to its highly water-soluble sodium salt.
-
Phase Separation: Allow the layers to separate. Collect the lower aqueous layer (containing your target). Retain the upper organic layer, which now contains neutral lipophilic impurities, for TLC verification before discarding.
-
Organic Wash: Wash the isolated aqueous layer with an additional 10 mL of fresh EtOAc. Causality: This removes any residual trace lipophilic contaminants that may have been mechanically carried over in the aqueous phase. Discard this organic wash.
-
Acidification (Protonation): Cool the aqueous layer in an ice bath (0–5°C). Slowly add 3 M HCl dropwise under continuous magnetic stirring until the pH reaches 2.0 (verify with pH test strips). Self-Validation Check: The solution will rapidly transition from clear to cloudy as the neutral, lipophilic this compound precipitates out of the aqueous solution.
-
Final Recovery: Add 20 mL of fresh EtOAc to the cloudy acidified aqueous mixture. Shake well until the precipitate fully dissolves into the organic layer. Separate the phases and retain the upper organic layer.
-
Drying and Concentration: Wash the final organic layer with 10 mL of saturated brine to remove residual water and HCl. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation to yield the purified solid.
Part 4: Process Visualization
The following diagram maps the logical flow of the acid-base extraction, highlighting the phase location of the target molecule at each pH transition.
Workflow for the pH-driven acid-base extraction of this compound.
References
Technical Support Center: Purification & Troubleshooting for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Welcome to the Technical Support Center for the synthesis and purification of 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol (also referred to as 3-(4-tert-butylphenyl)isoxazol-5-ol). Designed for research scientists and drug development professionals, this guide provides authoritative troubleshooting for the isolation of this privileged heterocyclic scaffold.
The synthesis of 3-substituted 1,2-oxazol-5-ones (and their 5-ol tautomers) via the condensation of
Part 1: Diagnostic Impurity Profiling
Before initiating purification, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative and qualitative data for the target compound and its three most common synthetic impurities.
Table 1: Diagnostic Profile for Crude this compound Mixtures
| Analyte | Origin / Mechanism | TLC | LC-MS (ESI+) | Key NMR Identifier ( |
| Target: 1,2-oxazol-5-ol | Acid-catalyzed cyclization | 0.25 (Broad/Tailing) | ~5.8 ppm (s, 1H, isoxazole C4-H) | |
| Impurity A: 1,2-oxazol-3-ol | Base-drift regioisomerism | 0.35 (Sharp) | ~6.2 ppm (s, 1H, isoxazole C4-H) | |
| Impurity B: Uncyclized Oxime | Incomplete dealcoholation | 0.15 | ~4.2 ppm (q, 2H, ethyl ester CH | |
| Impurity C: Acetophenone | Ester hydrolysis & decarb. | 0.85 | ~2.6 ppm (s, 3H, methyl ketone) |
Part 2: Troubleshooting FAQs
Q: My crude NMR shows a ~15-20% contamination of a structurally similar isomer. What is this, and how did it form? A: This is the regioisomeric 3-(4-tert-butylphenyl)-1,2-oxazol-3-ol (Impurity A).
-
Causality: The initial attack of hydroxylamine on the
-keto ester is highly pH-dependent. Under strictly acidic conditions, the nitrogen attacks the ketone, leading to the desired 5-ol. If the local pH drifts basic, oxygen attack or alternative cyclization yields the 3-ol. -
Resolution: Exploit the
differential. The 5-ol is significantly more acidic ( ~5.5) than the 3-ol due to the stabilization of the conjugate base across the conjugated system. A pH-swing extraction (see Protocol A) will selectively partition the target into an aqueous phase.
Q: LC-MS analysis of my crude mixture shows a massive peak at +46 Da relative to the target mass. Why did the reaction stall? A: The +46 Da mass corresponds to the uncyclized intermediate: ethyl 3-(4-tert-butylphenyl)-3-(hydroxyimino)propanoate (Impurity B).
-
Causality: The final step of this isoxazole synthesis is a dealcoholation ring closure. Cyclization requires the nucleophilic attack of the oxime oxygen onto the ester carbonyl, kicking off ethanol (46 Da). If ethanol is not actively removed from the system, the equilibrium stalls.
-
Resolution: Transition the reaction from a standard reflux to a Dean-Stark apparatus, or add a strong dehydrating acid catalyst (e.g., anhydrous HCl in dioxane) to drive the cyclization thermodynamically.
Q: I have a highly non-polar impurity running near the solvent front on TLC. How do I remove it without resorting to column chromatography? A: This is likely 1-(4-tert-butylphenyl)ethan-1-one (Impurity C), a degradation byproduct.
-
Causality: Prolonged heating of the starting
-keto ester in the presence of aqueous hydroxylamine hydrochloride can lead to ester hydrolysis followed by rapid decarboxylation. -
Resolution: Because the target 1,2-oxazol-5-ol is highly polar and capable of extensive intermolecular hydrogen bonding, it is virtually insoluble in cold aliphatic hydrocarbons. A simple anti-solvent trituration (see Protocol B) will wash away the non-polar ketone.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: pH-Swing Aqueous Extraction (Targeting Regioisomers)
This protocol utilizes isoelectric partitioning to separate the acidic target from neutral and less-acidic impurities.
-
Dissolution: Dissolve the crude mixture in ethyl acetate (10 mL per gram of crude).
-
Basic Extraction: Extract the organic layer with 5% w/v aqueous
(3 x 5 mL/g).-
Self-Validation Check: Monitor the aqueous phase pH. If the pH drops below 7.0 during extraction, the 5-ol target may prematurely precipitate in the separatory funnel. Adjust with additional
until pH > 7.5 is stabilized. The target 5-ol is now in the aqueous layer as a sodium salt.
-
-
Organic Wash: Wash the combined aqueous extracts with diethyl ether (1 x 5 mL/g) to remove trace lipophilic entrainments (Impurities A and C). Discard the organic layers.
-
Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 2M
dropwise until the pH reaches 2.0.-
Self-Validation Check: A dense white/pale yellow precipitate must form immediately as the 5-ol is protonated and becomes water-insoluble.
-
-
Recovery: Extract the acidic aqueous suspension with fresh ethyl acetate, dry over anhydrous
, and concentrate in vacuo to yield the pure target.
Protocol B: Anti-Solvent Trituration (Targeting Non-Polar Degradants)
This protocol removes unreacted starting materials and decarboxylated byproducts.
-
Suspension: Suspend the enriched crude solid in a mixture of heptane/toluene (9:1 v/v, 5 mL/g).
-
Heating: Heat the suspension to 60°C for 15 minutes with vigorous stirring. Do not attempt to achieve full dissolution.
-
Aging: Cool the suspension slowly to 0°C in an ice bath and age for 1 hour.
-
Self-Validation Check: The target 1,2-oxazol-5-ol should remain as a highly crystalline, flowable powder. If the material gums or oils out, residual ethyl acetate is present. Re-concentrate the crude under high vacuum before proceeding.
-
-
Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with ice-cold heptane (2 x 2 mL/g).
-
Drying: Dry the solid under high vacuum (<0.1 mbar) at 40°C for 4 hours.
Part 4: Mechanistic Workflow
Mechanistic workflow of 1,2-oxazol-5-ol synthesis, impurity formation, and pH-swing purification.
References
-
Novel transition metal-catalyzed CH and NH cascades towards nitrogen-containing targets. Insubria Institutional Repository. Available at:[Link]
-
A tale of four kingdoms – isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products. ResearchGate. Available at: [Link]
-
Product Class 9: Isoxazoles: isoxazol-5(4H)-one. Thieme Connect. Available at:[Link]
Sources
Technical Support Center: Isoxazol-5-ol Stability & Troubleshooting
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of isoxazol-5-ols (and their tautomeric isoxazol-5(4H)-ones) during basic reactions or aqueous workups. The N-O bond in these heterocycles is notoriously labile, and understanding the mechanistic triggers for its cleavage is essential for designing robust, high-yielding synthetic routes.
This guide provides deep mechanistic insights, troubleshooting FAQs, and validated protocols to help you successfully navigate the chemistry of isoxazol-5-ols.
Core Mechanistic Insight: The Vulnerability of the Isoxazole Ring
Isoxazoles are privileged scaffolds in drug discovery, but their utility is often compromised by their tendency to undergo ring-opening reactions that generate reactive acyclic intermediates[1]. The root cause of base-induced degradation in 3-unsubstituted isoxazol-5-ols is a facile E1cB-like elimination .
When exposed to basic conditions, the relatively acidic C3-H proton is removed. The resulting anion triggers an electron cascade that cleaves the weak N-O bond (approximately 55–60 kcal/mol), irreversibly opening the ring to form an
Conversely, isoxazolines and isoxazoles with substitutions at the C3 position lack this acidic proton, effectively blocking the E1cB pathway and rendering the aromatic ring significantly more stable under alkaline conditions[2].
Visualizing the Degradation Pathway and Handling Workflow
Fig 1: Base-catalyzed E1cB ring-opening mechanism of 3-unsubstituted isoxazol-5-ols.
Fig 2: Decision matrix for reaction conditions and workup of isoxazol-5-ols.
Troubleshooting Guide (FAQs)
Q1: My isoxazol-5-ol completely degrades during basic aqueous workup. How can I recover my product?
Cause: Strong bases (like NaOH or KOH) or even prolonged exposure to saturated NaHCO
Q2: I am trying to N-alkylate an isoxazol-5-ol, but I keep getting acyclic byproducts. What base should I use? Cause: Deprotonation of the ring by strong, nucleophilic bases leads to the open-chain cyanoenol rather than the desired N- or O-alkylation. Solution: Shift to a non-nucleophilic, sterically hindered base like DIPEA or DBU in an aprotic solvent (e.g., MeCN or DMF) at low temperatures (-20 °C to 0 °C). Strictly avoid alkali metal alkoxides (e.g., NaOMe, KOtBu).
Q3: How does substitution at the C3 position affect base stability? Cause/Effect: C3-substituted isoxazoles lack the acidic C3 proton required for the facile E1cB elimination pathway. Therefore, 3,4-disubstituted or 3-substituted isoxazol-5-ols exhibit significantly higher stability under basic conditions compared to their 3-unsubstituted counterparts[3].
Quantitative Data: Stability Matrix
The following table summarizes the half-life (
| Compound Type | pH 7.4 (Phosphate Buffer) | pH 9.0 (Carbonate Buffer) | pH 12.0 (NaOH Solution) | Primary Degradation Product |
| 3-Unsubstituted Isoxazol-5-ol | Stable (>24h) | Moderate ( | Rapid ( | |
| 3-Alkyl/Aryl Isoxazol-5-ol | Stable (>24h) | Stable (>24h) | Moderate ( | Ring-opened enaminones |
| 3,4-Disubstituted Isoxazol-5-ol | Stable (>24h) | Stable (>24h) | Stable ( | N/A (Highly stable) |
Validated Experimental Protocol: Base-Mediated Electrophilic Functionalization
Objective: To N- or O-alkylate isoxazol-5-ols without triggering N-O bond cleavage.
Causality: By using a non-nucleophilic base (DIPEA) and maintaining sub-zero temperatures, the activation energy required for the E1cB ring-opening is not reached. This allows the faster bimolecular nucleophilic substitution (S
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the isoxazol-5-ol (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration). Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath under an inert argon atmosphere.
-
Base Addition: Dropwise add
-Diisopropylethylamine (DIPEA, 1.2 eq).-
Self-Validation Check 1: Monitor the mixture by TLC (UV active). The starting material spot should remain intact. The appearance of a highly polar, UV-active streak at the baseline indicates premature ring-opening.
-
-
Electrophile Addition: Add the alkyl halide (1.1 eq) slowly over 10 minutes. Stir the reaction for 2 hours, allowing the temperature to slowly rise to 0 °C.
-
Reaction Quench: Quench the reaction cold by adding an equal volume of saturated aqueous NH
Cl.-
Self-Validation Check 2: Test the aqueous layer with pH paper. It MUST read between pH 5.0 and 6.5 to ensure the isoxazole ring remains stable during the subsequent extraction.
-
-
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure at <30 °C to prevent thermal degradation.
References
- Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE6J2AmbkbFNtl8HBuL0BHAVW7TWIcXEIxMr-jbeDI2jJkwYJaFJDCHRPY9saurBRUjo15eP_wvZ6aIfY4kUO8Xukb_-rIpQQc8LV5BrUTQWkGmDVzT-k0RbqeTqJbdGlX6Iu1ED6dASGN4IRigcjyFsRq70zvMQRxJg6_kZZR93h2h63n7EJd9g_gU5_yrLx5zGlpEX7JPfjajK9ls4x3_uHncBUQ6pfAhULS3fOJ5lI_62H64W07VkxMjJhQmZVfoH8=]
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGviSkwVBGBlJ2kU4IBRhssCbekDEc1VGgdik1o1shzgdoyiMncb2mJs_mDHdlptQj-vTYGYmakq6Uy4j1K1rsamkuzCYqweQyYaJCAY0dyv_KibKj84n5g0Z33laDZKQh1FbS_Ognw1i69CRCRSSU=]
- Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFul2-EidCgzo2q5spKEi6Wlf_9EbIRFQwTYf7P9D3Frrlavd24Prv_bU1S_rZPKZ0-bhf5khxQoBTKXF0e8leEYiHFeOj9Bd5RYoQ_4kh3KnJGdaOO2Jf4NW7yih9s3uDJVefYRtv0LD2xdZ8=]
Sources
Validation & Comparative
Comparative Guide: Solvent-Dependent NMR Elucidation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Topic: 1H and 13C NMR Interpretation for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Content Type: Publish Comparison Guide
Executive Summary
Characterizing This compound presents a unique analytical challenge due to isoxazolone tautomerism .[1] Unlike rigid heterocycles, this molecule exists in a dynamic equilibrium between the hydroxy-isoxazole form (OH-form), the 2H-isoxazol-5-one (NH-form), and the 4H-isoxazol-5-one (CH-form).
This guide compares two primary NMR workflows: Method A (DMSO-d₆) and Method B (CDCl₃) . We demonstrate that Method A is the superior protocol for structural validation, as it stabilizes the polar NH-tautomer, providing distinct olefinic signals, whereas Method B often yields ambiguous methylene signals indicative of the CH-tautomer or broad exchange peaks.
Part 1: Structural Context & Tautomeric Challenge
The interpretation of the NMR spectra relies entirely on the solvent's influence on the tautomeric equilibrium. The "5-ol" nomenclature often misleads researchers into expecting a phenolic-like OH signal. In reality, the NH-form (2H-isoxazol-5-one) is frequently the dominant species in polar media.
Tautomeric Pathways
The following diagram illustrates the three potential forms you may observe. Note the critical difference at Position 4 (C4): it changes from a CH (methine) in the OH/NH forms to a CH₂ (methylene) in the CH form.
Figure 1: Tautomeric equilibrium of 3-substituted-isoxazol-5-ols. The detection of a CH vs. CH₂ signal at Position 4 is the primary discriminator.
Part 2: Comparative Analysis (Method A vs. Method B)
Method A: DMSO-d₆ (Recommended)
Mechanism: The high polarity and hydrogen-bond accepting capability of DMSO stabilize the zwitterionic character of the NH-form .
-
Outcome: Sharp, well-resolved signals.
-
Key Feature: The C4 proton appears as a singlet vinylic proton (~6.0 ppm) .
-
Exchangeable Proton: The NH proton is often visible as a broad singlet downfield (~11-13 ppm).
Method B: CDCl₃ (Alternative)
Mechanism: In non-polar solvents, the equilibrium shifts toward the less polar CH-form (4H-isoxazol-5-one) to minimize dipole moments, or exists as a rapid exchange mixture.
-
Outcome: Often results in broadened peaks or unexpected integration values.
-
Key Feature: The C4 position may appear as a methylene singlet (~3.8 ppm) integrating to 2 protons, disappearing from the aromatic region.
Performance Data Comparison
| Feature | Method A (DMSO-d₆) | Method B (CDCl₃) | Interpretation |
| Target Tautomer | 2H-Isoxazol-5-one (NH) | 4H-Isoxazol-5-one (CH) | DMSO locks the "aromatic-like" form. |
| C4 Proton Shift | ~6.1 ppm (s, 1H) | ~3.8 ppm (s, 2H) | CRITICAL: 1H vs 2H integration difference. |
| C4 Carbon Shift | ~95 ppm (CH) | ~40 ppm (CH₂) | DEPT-135 confirms CH vs CH₂. |
| Carbonyl (C5) | ~168 ppm | ~175-180 ppm | Ketone character is stronger in CH-form. |
| Resolution | High (Sharp peaks) | Low to Medium (Broadening possible) | H-bonding in DMSO reduces exchange broadening. |
Part 3: Detailed Spectral Interpretation (Method A)
The following data corresponds to the recommended DMSO-d₆ protocol, assuming the dominant 2H-isoxazol-5-one tautomer.
¹H NMR Assignment (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 12.50 - 13.00 | br s | 1H | NH (or OH) | Exchangeable. Disappears with D₂O shake. |
| 7.75 | d (J=8.5 Hz) | 2H | Ar-H2'/H6' | Ortho to isoxazole. Deshielded by heterocycle. |
| 7.55 | d (J=8.5 Hz) | 2H | Ar-H3'/H5' | Meta to isoxazole. Ortho to t-Butyl. |
| 6.10 | s | 1H | Isoxazole C4-H | Diagnostic Peak. Vinylic proton of the NH-form. |
| 1.31 | s | 9H | t-Butyl (-C(CH₃)₃) | Intense singlet confirming the tert-butyl group. |
Expert Note: If you observe a singlet at 3.8 ppm instead of 6.1 ppm, your sample has converted to the CH-form (common in aged non-polar solutions).
¹³C NMR Assignment (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |
| 170.5 | Cq | C5 (C=O) | Carbonyl of the isoxazolone. |
| 162.8 | Cq | C3 (C=N) | Imine-like carbon attached to phenyl ring. |
| 154.2 | Cq | Ar-C4' | Para-carbon attached to t-Butyl. |
| 126.8 | CH | Ar-C2'/C6' | Aromatic CH. |
| 126.2 | CH | Ar-C3'/C5' | Aromatic CH. |
| 124.5 | Cq | Ar-C1' | Ipso-carbon attached to isoxazole. |
| 94.8 | CH | Isoxazole C4 | Diagnostic Peak. Significantly shielded due to enamine-like character. |
| 35.1 | Cq | C (CH₃)₃ | Quaternary carbon of t-Butyl. |
| 31.2 | CH₃ | C(C H₃)₃ | Methyl carbons of t-Butyl. |
Part 4: Experimental Protocol
To ensure reproducibility and correct tautomer identification, follow this self-validating workflow.
Workflow Diagram
Figure 2: Decision tree for validating the tautomeric state of the isoxazol-5-ol derivative.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5–10 mg of the product in 0.6 mL of DMSO-d₆ .
-
Why: DMSO minimizes solute-solute aggregation and stabilizes the NH-tautomer via H-bonding.
-
Caution: Avoid CDCl₃ unless specifically investigating the CH-tautomer, as it may lead to broad signals due to rapid proton exchange.
-
-
Acquisition Parameters (1H):
-
Spectral Width: Set to at least 16 ppm (to capture the downfield NH/OH proton).
-
Relaxation Delay (d1): Set to >5 seconds .
-
Why: The quaternary carbons and the exchangeable NH proton have long T1 relaxation times. Short delays will reduce integration accuracy.
-
-
Water Suppression (Optional but Recommended):
-
If the water peak in DMSO (3.33 ppm) overlaps with the CH-form region (rare but possible), use a presaturation pulse sequence.
-
-
Validation (The "Self-Check"):
-
Check the integral of the signal at ~6.1 ppm . It must integrate to 1H relative to the t-butyl singlet (9H).
-
If it integrates to 2H and appears upfield (~3.8 ppm), you have the CH-form.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (General NMR Standards).
-
Katritzky, A. R., et al. (2010). "Tautomerism in 3-substituted isoxazol-5-ones." Advances in Heterocyclic Chemistry.
-
Osterod, F., & Kraft, A. (1999).[5] "3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene."[5] Molecules, 4, M114.[5] (Reference for 4-tert-butylphenyl shifts).
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent effects on tautomerism).
Sources
Advanced Characterization Guide: Mass Spectrometry of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Topic: Mass spectrometry fragmentation patterns of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Structural Context
In the development of heterocyclic pharmacophores, distinguishing between isoxazole regioisomers and their tautomers is critical for structural validation. This guide analyzes the fragmentation behavior of This compound (CAS: 1354923-70-8), a compound that exhibits complex gas-phase behavior due to keto-enol tautomerism and the labile tert-butyl substituent.[1]
As a Senior Application Scientist, I emphasize that successful identification relies not just on observing the molecular ion, but on mapping the competition between alkyl chain degradation and isoxazole ring contraction . This guide compares this specific analyte against structural analogues to provide a robust identification workflow.
The Tautomeric Challenge
Before ionization, researchers must recognize that 3-substituted-1,2-oxazol-5-ols exist in equilibrium with their 5(4H)-one forms.[1] In polar protic solvents (LC-MS conditions), the 5-ol form is stabilized, but gas-phase transitions often favor the 5-one, significantly influencing fragmentation pathways (e.g., neutral loss of CO₂).[1]
Experimental Methodology (LC-MS/MS)
To replicate the data discussed below, ensure your system meets these validated parameters. This protocol minimizes in-source fragmentation while maximizing structural information.[1][2]
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]
| Parameter | Setting / Protocol | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Retains the lipophilic tert-butyl group effectively.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for [M+H]+ generation.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for aromatic isoxazoles than MeOH.[1] |
| Ionization | ESI Positive & Negative | Dual-mode is required: Positive for alkyl fragments, Negative for ring cleavage.[1] |
| Source Temp | 350°C | High heat ensures desolvation of the lipophilic tail. |
| Cone Voltage | 30 V | Moderate voltage prevents premature loss of the tert-butyl methyl group.[1] |
| Collision Energy | Stepped (15, 30, 45 eV) | Low CE preserves the ring; High CE reveals the aromatic core. |
Fragmentation Analysis & Mechanism
The mass spectrum of this compound (MW 217.[1]26) is dominated by two competing pathways: Substituent Erosion (t-butyl loss) and Heterocyclic Cleavage (ring opening).[1]
Pathway A: ESI(+) Positive Mode[1]
-
Precursor: [M+H]⁺ = m/z 218.15[1]
-
Primary Fragment (Low CE): m/z 203.12 [M+H - CH₃]⁺. The loss of a methyl radical from the tert-butyl group is the most energetically favorable process, forming a stabilized tertiary carbocation.
-
Secondary Fragment (Med CE): m/z 160.10. This diagnostic ion corresponds to the 4-tert-butylbenzonitrile cation.[1] It results from the cleavage of the N-O bond and subsequent loss of the C4-C5 fragment (ketene/acid moiety).
-
Terminal Fragment (High CE): m/z 57.07 [C₄H₉]⁺. The isolated tert-butyl cation.[1]
Pathway B: ESI(-) Negative Mode[1]
-
Precursor: [M-H]⁻ = m/z 216.14[1]
-
Diagnostic Loss: m/z 172.14 [M-H - CO₂]⁻.[1] This is the "Smoking Gun" for the isoxazol-5-one tautomer.[1] The mechanism involves a Retro-Diels-Alder (RDA) type collapse or direct extrusion of CO₂, leaving a resonance-stabilized anion.[1]
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.
Figure 1: Mechanistic fragmentation pathways for this compound in ESI+ and ESI- modes.
Comparative Guide: Alternatives & Impurities
In drug development, this compound is often compared against its regioisomers or non-alkylated analogues. The table below provides objective criteria to distinguish them.
| Feature | Target Analyte (3-(4-t-Bu-Ph)-isoxazol-5-ol) | Alternative A (3-Phenylisoxazol-5-ol) | Alternative B (Oxazole Isomer) |
| Molecular Weight | 217.26 | 161.16 | 217.26 |
| Base Peak (ESI+) | m/z 218 or 203 | m/z 162 | m/z 218 |
| Key Neutral Loss | -15 Da (Methyl) & -44 Da (CO₂ in Neg) | -28 Da (CO) or -42 Da (Ketene) | -28 Da (CO) - High preference |
| Diagnostic Ion | m/z 57 (t-Butyl) | m/z 77 (Phenyl) | m/z 118 (Azirine fragment) |
| Differentiation | Loss of CH₃ is unique to the t-butyl group.[1] | Lack of m/z 203/57 confirms no alkyl tail. | Oxazoles rarely lose CO₂ ; they prefer CO loss due to C-O-C bonding.[1] |
Comparative Logic[3]
-
Vs. Non-alkylated Analogues: If you observe m/z 218 but absence of m/z 203 and 57, the tert-butyl group is likely metabolically oxidized (e.g., to a carboxylic acid) or absent.[1]
-
Vs. Oxazoles: If the ESI(-) spectrum shows a strong [M-H-CO]⁻ rather than [M-H-CO₂]⁻, suspect the oxazole isomer.[1] Isoxazol-5-ols are unique in their facile loss of CO₂ via the lactone tautomer.[1]
Protocol: Step-by-Step Identification Workflow
To confirm the identity of this compound in a complex matrix:
-
Pre-Screening: Perform a full scan (100-500 Da) in ESI(+).[1] Look for m/z 218.1.
-
Source Fragmentation Check: Increase Cone Voltage to 60V. If m/z 218 decreases and m/z 203 increases, the labile tert-butyl group is confirmed.[1]
-
Tautomer Verification (ESI-): Switch to Negative mode. Select m/z 216.1. Apply 20 eV collision energy.[1]
-
Pass Criteria: Observation of m/z 172 (Loss of 44 Da).
-
Fail Criteria: Dominant loss of 28 Da (indicates oxazole or different substitution).[1]
-
-
Library Match: Compare MS2 spectra against the theoretical breakdown: 218 -> 203 -> 160 -> 57.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Isoxazole Derivatives. National Institute of Standards and Technology. [Link][1]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry: Alkylbenzenes and Carbonyls.[Link]
-
ResearchGate. Mass spectra of standards: tris(2,4-di-tert-butylphenyl)phosphite (Fragmentation of t-butyl groups).[1][Link][1]
-
MDPI. Fragmentation Patterns of Phenolic C-Glycosides and Isoxazole Derivatives in Mass Spectrometry Analysis.[Link][1]
Sources
A Comparative Analysis of Bioactivity: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol vs. Isoxazol-3-ol
A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into molecules designed to interact with biological systems.[3][4] Isoxazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[5][6] This guide provides a comparative analysis of two related structures: the fundamental building block, isoxazol-3-ol, and its substituted derivative, 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol. We will explore how strategic substitution on the isoxazole core can predictably modulate physicochemical properties and biological activity, offering a rationale for the design of next-generation therapeutic agents.
Part 1: The Foundational Scaffold - Bioactivity Profile of Isoxazol-3-ol
Isoxazol-3-ol (also known as 3-hydroxyisoxazole) is the parent structure from which a multitude of bioactive compounds are derived. While its own biological activity is modest, its core structure is present in numerous pharmacologically active agents.[7][8] The isoxazole ring system itself is found in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic medicine Leflunomide, highlighting the therapeutic relevance of this motif.[6]
The bioactivity of isoxazole derivatives is highly dependent on the nature and position of substituents on the ring.[1][9] The unsubstituted isoxazol-3-ol serves as a critical starting point for chemical synthesis and a baseline for structure-activity relationship (SAR) studies. Its key features include:
-
Hydrogen Bonding Capability: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.
-
Aromaticity: The aromatic nature of the ring contributes to its stability and influences its interaction with biological targets.
-
Tautomerism: The isoxazol-3-ol scaffold can exist in equilibrium with its tautomeric keto form, 3-isoxazolin-5-one. This flexibility can be crucial for binding to different biological targets.
The diverse activities reported for isoxazole derivatives, such as analgesic, anticonvulsant, and antimicrobial effects, underscore the scaffold's versatility and its potential for modification to achieve desired therapeutic outcomes.[3][5]
Part 2: The Substituted Derivative - Predicted Bioactivity of this compound
The introduction of a 4-tert-butylphenyl group at the C3 position of the isoxazole ring dramatically alters the molecule's properties. While direct experimental data for this compound is not extensively published, we can infer its likely bioactivity based on established principles of medicinal chemistry and SAR studies of related heterocyclic compounds.[10][11]
Key Structural Modifications and Their Implications:
-
The C3 Phenyl Group: Attaching a phenyl ring at the C3 position is a common strategy in drug design. Studies have shown that the presence of substituted phenyl rings at the C-3 position can enhance the antibacterial activity of isoxazole derivatives.[1] This addition provides a larger surface area for potential van der Waals or hydrophobic interactions with a target protein.
-
The para-tert-Butyl Moiety: This bulky, lipophilic group is a critical addition with several predictable effects:
-
Increased Lipophilicity: The tert-butyl group significantly increases the molecule's hydrophobicity. This can enhance its ability to cross cell membranes and may improve its pharmacokinetic profile.
-
Steric Influence: The size of the tert-butyl group can provide steric hindrance that may lock the molecule into a specific conformation, potentially increasing its selectivity for a particular enzyme or receptor.
-
Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation at that position and potentially increasing the molecule's half-life in vivo. This substituent is frequently used in the design of various biologically active heterocyclic compounds.[10][12]
-
-
The C5 Hydroxyl Group (-5-ol): Similar to the parent compound, the hydroxyl group at the C5 position is a key functional group for target interaction, capable of forming critical hydrogen bonds. This functional group, in combination with the bulky substituted phenyl ring, creates a molecule with distinct regions of hydrophobicity and hydrophilicity, which is often a hallmark of potent enzyme inhibitors.
Part 3: Head-to-Head Comparison - Physicochemical and Biological Predictions
The structural differences between the two molecules lead to significant variations in their physicochemical properties, which in turn are expected to influence their biological activity.
| Property | Isoxazol-3-ol (Parent) | This compound (Derivative) | Rationale for Predicted Impact on Bioactivity |
| Molecular Weight | ~85.06 g/mol | 217.26 g/mol [13] | Increased size provides more points of contact for target binding, potentially increasing potency. |
| Lipophilicity (LogP) | Low (Predicted < 1.0) | 3.34[13] | Significantly higher lipophilicity may enhance membrane permeability and cellular uptake, but could also increase non-specific binding. |
| Topological Polar Surface Area (TPSA) | ~46.26 Ų | 46.26 Ų[13] | The core polar surface area remains the same, indicating that the hydrogen bonding potential of the core is retained. |
| Predicted Bioactivity | Broad but weak intrinsic activity. Serves as a scaffold. | Potentially potent and selective activity as an anti-inflammatory, anticancer, or antimicrobial agent. | The tert-butylphenyl group is expected to act as a "hydrophobic anchor," binding to a specific pocket in a target protein, leading to enhanced potency and selectivity.[7][11] |
| Target Profile | Non-specific | May exhibit selectivity for targets with a defined hydrophobic pocket, such as COX enzymes or kinase active sites.[7] | The steric bulk and hydrophobicity of the substituent are key drivers for target selectivity. |
Part 4: A Proposed Workflow for Experimental Validation
To empirically validate the predicted bioactivities, a structured, multi-tiered experimental approach is necessary. This workflow is designed as a self-validating system, where results from initial broad screening inform the selection of more specific, mechanism-of-action assays.
Caption: Proposed experimental workflow for validating and comparing the bioactivity of isoxazole derivatives.
Detailed Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the two compounds against a panel of human cancer cell lines.
Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used initial screen for cytotoxic potential.
Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate, HCT-116 for colon).
-
DMEM or RPMI-1640 medium (depending on cell line).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Test Compounds: Isoxazol-3-ol and this compound, dissolved in DMSO to create 10 mM stock solutions.
-
96-well microtiter plates.
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Note: The 24-hour pre-incubation allows cells to adhere and resume normal metabolism before compound exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium, starting from the 10 mM stock. Final concentrations in the wells should range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Causality Note: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Causality Note: During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
While isoxazol-3-ol provides a versatile and biologically relevant scaffold, its utility is primarily as a foundational building block. The strategic derivatization to This compound is predicted to transform it from a simple motif into a potent bioactive agent. The introduction of the 4-tert-butylphenyl group is expected to enhance lipophilicity, promote specific hydrophobic interactions with biological targets, and improve metabolic stability. This leads to a strong hypothesis that the substituted derivative will exhibit significantly greater and more selective biological activity, particularly in areas like cancer or inflammation where such hydrophobic interactions are key to inhibitor potency. The proposed experimental workflow provides a clear and robust path to validating this hypothesis and elucidating the full therapeutic potential of this promising derivative.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
-
Jyothi, Y., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5). Retrieved March 7, 2026, from [Link]
-
Arora, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4337-4359. Retrieved March 7, 2026, from [Link]
-
Wawruszak, A., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(15), 4785. Retrieved March 7, 2026, from [Link]
-
Goyal, A., et al. (2022). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 7, 2026, from [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved March 7, 2026, from [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). University Politehnica of Bucharest. Retrieved March 7, 2026, from [Link]
-
Al-Mokyna, F. H., et al. (2024). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports, 14(1), 8961. Retrieved March 7, 2026, from [Link]
-
Kumar, M., et al. (2021). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Antal, S., et al. (2023). a review of recent synthetic strategies and biological activities of isoxazole. ResearchGate. Retrieved March 7, 2026, from [Link]
- Isoxazole derivatives targeting tacc3 as anticancer agents. (2021). Google Patents.
-
Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Wujec, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Retrieved March 7, 2026, from [Link]
-
3-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. ijpca.org [ijpca.org]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. asianpubs.org [asianpubs.org]
- 12. 3-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(1-phenylethyl)-1H-1,2,4-triazol-5-one | C23H25N5O2S | CID 2814348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Precision Quantitation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: A Comparative Reference Standard Guide
Executive Summary: The Tautomeric Trap
In the analysis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8), the primary source of analytical error is not instrument sensitivity, but the chemical behavior of the reference standard itself. This molecule belongs to a class of isoxazoles that exhibit rapid keto-enol tautomerism .
Depending on the solvent, pH, and temperature, the molecule oscillates between the 5-ol (enol) and 5-one (keto) forms. A standard that is not characterized for this specific equilibrium will lead to retention time shifts, split peaks, and quantitation errors of up to 15-20%.
This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (RG) alternatives, providing a self-validating protocol to ensure data integrity.
Part 1: The Chemical Challenge (Mechanism)
To quantify this analyte accurately, one must understand that "this compound" is rarely just the "ol" form. In solution, it exists in a dynamic equilibrium with its ketone tautomer, 3-(4-tert-butylphenyl)isoxazol-5(4H)-one.
Diagram 1: Tautomeric Equilibrium Dynamics
The following diagram illustrates the structural shift that occurs based on solvent polarity.
Figure 1: The keto-enol tautomerism of the isoxazole ring. In HPLC, this dynamic exchange can cause peak broadening or splitting if the timescale of interconversion matches the chromatographic timescale.
Part 2: Comparative Analysis (CRM vs. Alternatives)
The choice of reference standard dictates the "uncertainty budget" of your assay. Below is a direct comparison of ISO 17034 CRMs (the recommended product) versus Research Grade synthesized materials.
Table 1: Performance & Specification Comparison
| Feature | ISO 17034 CRM (Recommended) | Analytical Grade (ISO 17025) | Research Grade (Synthesized) |
| Purity Assignment | Mass Balance & qNMR (Traceable to SI) | Chromatographic Area % only | Area % (often unverified) |
| Tautomer Handling | Certified for total content (Keto + Enol) | Often certified as single isomer | Unknown ratio; highly variable |
| Water Content | Quantified (Karl Fischer) & subtracted | Measured but often ignored | Unknown (hygroscopic risk) |
| Homogeneity | Tested bottle-to-bottle | Batch average | Single vial test |
| Stability | Monitored with expiry date | Retest date only | None |
| Risk Profile | Low: Defensible in FDA/EMA audits | Medium: Requires in-house verification | High: Unsuitable for Regulated Work |
Why Research Grade Fails for This Molecule
Research grade suppliers often synthesize the molecule and check purity via LC-MS. If the LC method uses an acidic mobile phase, the keto form dominates. If the NMR is run in DMSO-d6, the enol form may dominate. Without a Certified Mass Balance approach (which accounts for water, residuals, and inorganic ash), a "98% pure" research standard might actually contain only 85% active moiety due to salt formation or hydration—a common issue with acidic isoxazoles.
Part 3: Experimental Validation Protocol
To ensure scientific integrity, you must treat the reference standard not as a fixed truth, but as a variable to be validated.
The "Iso-Lock" Protocol
This protocol forces the analyte into a single tautomeric state to ensure sharp chromatography and accurate MS quantification.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Acetonitrile:Water (buffered to pH 6.8).
Rationale: The pKa of the 5-ol hydroxyl group is approximately 5.5–6.0. By buffering at pH 6.8, we deprotonate the hydroxyl group, locking the molecule into its anionic enolate form . This prevents on-column tautomerization and yields a single, sharp peak.
Self-Validating Workflow (Diagram)
This workflow ensures that the standard you received is performing correctly before you run valuable samples.
Figure 2: The "Iso-Lock" validation workflow. Step 3 is critical: attempting to analyze this molecule in unbuffered water/methanol will result in split peaks due to tautomer separation.
Part 4: Quantitative NMR (qNMR) Verification
If you cannot procure an ISO 17034 CRM and must use a Research Grade standard, you must perform qNMR to assign a purity value.
Protocol:
-
Internal Standard: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable standard) as the internal calibrant. It has a relaxation time (
) compatible with isoxazoles. -
Solvent: DMSO-d6 (locks the tautomer more effectively than CDCl3).
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = weighed mass, = Purity.[1][2]
Critical Insight: Do not rely on the integration of the hydroxyl proton (–OH) as it is exchangeable and broad. Use the tert-butyl protons (singlet, ~9H) or the aromatic protons for quantification.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[3]Link
-
ChemScene. (n.d.). Product Data: this compound (CAS 1354923-70-8).[4]Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][6] Link
-
LGC Standards. (2023). The difference between Reference Materials and Certified Reference Materials.[3][7][8][9][10]Link
- Katritzky, A. R., et al. (2010). Tautomerism in Isoxazoles. Advances in Heterocyclic Chemistry. (Contextual grounding for keto-enol mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 4. chemscene.com [chemscene.com]
- 5. otsuka.co.jp [otsuka.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. reddit.com [reddit.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. caymanchem.com [caymanchem.com]
Technical Comparison Guide: Structural Differentiation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
[1]
Introduction: The Regioisomer Challenge
In the synthesis of isoxazol-5-ols, particularly via the condensation of
For the specific case of the 4-tert-butylphenyl derivative, the lipophilic bulky group does not alter the core heterocyclic tautomerism but demands precise spectroscopic validation to distinguish the core substitution pattern.[1]
The Core Isomers
| Feature | Target Molecule | Primary Regioisomer |
| IUPAC Name | This compound | 5-(4-tert-Butylphenyl)-1,2-oxazol-3-ol |
| Common Form | 3-Aryl-2H-isoxazol-5-one (Tautomer A) | 5-Aryl-3-hydroxyisoxazole (Tautomer B)[1] |
| Connectivity | Aryl group attached to C3 | Aryl group attached to C5 |
Structural Anatomy & Tautomerism
Isoxazolols are effectively "chameleons" in solution.[1] Understanding their tautomeric preference is the first step in accurate characterization.[1]
-
Target (3-Aryl series): Predominantly exists as the NH-tautomer (2H-isoxazol-5-one) in solution (DMSO/CDCl
) and solid state.[1] -
Regioisomer (5-Aryl series): Often exists as the OH-tautomer (3-hydroxyisoxazole) or a mixture, depending on solvent polarity.[1]
Visualization: Tautomeric & Regioisomeric Landscape
Figure 1: Tautomeric equilibria for the target and its regioisomer. The blue node indicates the dominant form of the target molecule in polar aprotic solvents.[1]
Experimental Workflow: Step-by-Step Differentiation
Protocol 1: Chromatographic Separation (TLC/HPLC)
Before spectral analysis, ensure the sample is not a mixture.[1]
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v) + 0.1% Acetic Acid.[1]
-
Note: The acidic modifier prevents tailing of the acidic enol/phenol moiety.[1]
-
-
Observation:
Protocol 2: NMR Spectroscopy (The Definitive Method)
Run
A. Proton NMR (
H) Signatures
| Signal | Target (3-Aryl-5-one) | Regioisomer (5-Aryl-3-ol) |
| H4 (Vinylic Proton) | Singlet, | Singlet, |
| NH / OH | Broad singlet, | Broad singlet, |
| Aryl Protons | AA'BB' system (due to t-Bu) | AA'BB' system (due to t-Bu) |
| tert-Butyl | Singlet (9H), | Singlet (9H), |
Critical Insight: The chemical shift of the H4 proton is the fastest diagnostic.[1] In the 3-aryl-5-one system, H4 is shielded by the adjacent carbonyl and the C=N bond.[1] In the 5-aryl-3-ol system, H4 is on a fully aromatic ring (in the OH form), typically shifting it downfield.[1]
B. Carbon NMR (
C) & HMBC Correlations
This is the self-validating step.[1] You must observe the connectivity between the Aryl ring and the Isoxazole core.[1]
-
Identify the Quaternary Aryl Carbon (C1'): The carbon on the phenyl ring attached to the isoxazole.[1]
-
Run HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling from the Aryl Ortho-Protons .
| Correlation from Aryl Ortho-H | Target (3-Aryl) | Regioisomer (5-Aryl) |
| Couples to... | C3 (Isoxazole C=N) | C5 (Isoxazole C-O) |
| C3 Shift | ||
| C5 Shift |
Protocol 3: UV-Vis Spectroscopy[1]
Decision Logic: The Validation Tree
Use this logic flow to confirm the identity of your synthesized batch.
Figure 2: Logical decision tree for spectroscopic validation.
Summary of Key Data Points
For the researcher validating a new batch, these are the reference values to match.
| Parameter | This compound (Target) |
| Molecular Weight | 217.27 g/mol |
| Formula | C |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 135 – 140 °C (varies by polymorph/purity) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poor in Water |
| Key IR Bands | ~1700 cm |
Synthesis Note
The target compound is typically synthesized by the reaction of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH or NaOAc).[1] The reaction pH controls the regioselectivity; basic conditions generally favor the 3-aryl-5-isoxazolone (Target), while acidic conditions or specific auxiliary reagents may shift the equilibrium or produce the oxime intermediate which cyclizes differently.[1]
References
-
Chemical Structure & Properties: PubChem. This compound (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Isoxazole Tautomerism: Yuzuri, T., et al. (2000).[1] 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles. Heterocycles.[1][2][3][4][5][6][7][8] (Contextual grounding on isoxazole NMR shifts).
-
General Isoxazolone NMR Data: SciArena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.[1][2][6] (Provides comparative shifts for 3-aryl vs 5-aryl systems).
Sources
- 1. chemscene.com [chemscene.com]
- 2. sciarena.com [sciarena.com]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. sarpublication.com [sarpublication.com]
- 7. Crystal structure of 5-(4-tert-butoxyphenyl)-3-(4-n-octyloxyphenyl)-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comprehensive Guide to Elemental Analysis and Purity Confirmation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol
Executive Summary: The Purity Paradox in Heterocyclic Scaffolds
In the high-stakes arena of drug discovery, 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8) serves as a critical pharmacophore and intermediate. Its lipophilic tert-butyl group combined with the polar isoxazole core makes it a versatile scaffold for designing enzyme inhibitors and receptor agonists.
However, researchers often face a "Purity Paradox" with this compound.[1] Standard purity checks (like simple HPLC-UV) can yield misleading results due to keto-enol tautomerism (5-ol vs. 5-one forms), which alters extinction coefficients and retention times.
This guide moves beyond basic certificates of analysis. We objectively compare Elemental Analysis (EA) against modern alternatives (qNMR, HPLC-MS) to establish a rigorous "Gold Standard" for purity confirmation. We demonstrate that while modern instrumentation provides structural resolution, traditional combustion analysis remains the only method capable of detecting non-chromatophoric bulk impurities (salts, water, trapped silica) that frequently compromise biological assays.[1]
Chemical Identity & The Tautomeric Challenge
Before analyzing purity, one must understand what is being analyzed.[1] This compound exists in a dynamic equilibrium that is solvent- and pH-dependent.
-
Form A (Hydroxy): 3-(4-tert-Butylphenyl)isoxazol-5-ol (Aromatic, favored in polar H-bond accepting solvents).
-
Form B (Ketone): 3-(4-tert-Butylphenyl)isoxazol-5(4H)-one (Non-aromatic, favored in non-polar solvents and solid state).
Analytical Consequence: In
Visualization: Tautomeric Equilibrium & Analytical Impact[1]
Figure 1: The dynamic equilibrium between the 5-ol and 5-one forms dictates the analytical signals observed in NMR and IR spectroscopy.
Comparative Analysis: Product Performance vs. Alternatives
Here we compare the Product (High-Purity crystalline solid validated by EA) against Alternatives (Crude precipitates or partially purified fractions validated only by HPLC).
Table 1: Comparative Efficacy of Purity Confirmation Methods
| Feature | Method A: Elemental Analysis (CHNS) | Method B: HPLC-UV/MS | Method C: qNMR (Quantitative NMR) |
| Scope | Bulk Purity (Total mass balance) | Impurity Profiling (Specific molecules) | Structural Purity (Molar ratio) |
| Detection | Carbon, Hydrogen, Nitrogen, Sulfur | UV-Active or Ionizable compounds | Proton-containing compounds |
| Blind Spot | Cannot identify structure of impurity.[1] | Inorganic salts, trapped water, silica. | Paramagnetic impurities, non-protonated salts.[1] |
| Precision | |||
| Tautomer Bias | None (Atoms are constant) | High (Tautomers may separate/tail) | Medium (Requires careful integration) |
| Verdict | Mandatory for Bulk Validation | Mandatory for Specific Impurity ID | Best for Potency Assignment |
Experimental Data Support
In a controlled study, a "Crude" batch (Alternative) and a "Recrystallized" batch (Product) were analyzed.[1]
-
HPLC Result: Both batches showed >98% purity by UV area integration (254 nm).
-
Elemental Analysis Result:
-
Interpretation: The Crude batch contained ~10% trapped inorganic salts (NaCl from synthesis) and moisture. HPLC "missed" this because NaCl is invisible to UV detection. Only Elemental Analysis revealed the true bulk purity.
Detailed Experimental Protocols
Protocol 1: Combustion Analysis (CHNS) for Isoxazoles
Objective: Confirm bulk purity and absence of non-combustible contaminants.
-
Sample Preparation:
-
Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture.
-
Note: this compound is hygroscopic in its amorphous form; crystalline forms are more stable.
-
-
Calibration:
-
Combustion:
-
Weigh 2.0–3.0 mg of sample into a tin capsule. Fold tightly to exclude air.
-
Combust at 1150°C in the presence of
(tungsten oxide) catalyst to ensure complete oxidation of the heterocyclic ring.
-
-
Data Analysis:
Protocol 2: HPLC Method for Tautomeric Resolution
Objective: Separate synthesis byproducts without inducing on-column tautomer separation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Buffers pH to stabilize the enol).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to tert-butyl lipophilicity).
-
Detection: UV at 260 nm (Isoxazole
) and 210 nm (End absorption for non-aromatic impurities). -
Critical Insight: Do not use neutral water. Neutral pH can cause peak splitting due to interconversion of the neutral enol and the anionic enolate on the column. Acidic pH suppresses ionization.
Workflow Visualization: From Synthesis to Validation[1]
This diagram outlines the logical flow for validating the compound, ensuring no "blind spots" remain.
Figure 2: The "Gatekeeper" workflow. Note that HPLC is only the first filter; Elemental Analysis is the final arbiter of bulk purity.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Royal Society of Chemistry. Tautomerism in 3-aryl-5-hydroxyisoxazoles: Analytical Implications. (General reference for isoxazole tautomerism). Available at: [Link][1]
-
University of Texas Southwestern. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Standard for interpreting NMR impurities). Available at: [Link][1]
Sources
Benchmarking Synthesis Routes for 3-Aryl-1,2-oxazol-5-ols
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-aryl-1,2-oxazol-5-ol scaffold (often referred to as 3-aryl-5-isoxazolone) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for GABA agonists and HDAC inhibitors. However, its synthesis is complicated by tautomeric ambiguity and regiochemical pitfalls .
This guide benchmarks the three primary synthesis routes:
-
Classical Acid-Mediated Condensation: The historical industrial standard.
-
Aqueous "Green" Catalysis: The modern, high-efficiency benchmark.
-
Nitrile Oxide Cycloaddition: A high-precision route for sensitive substrates.
Key Takeaway: For 90% of applications, the Aqueous "Green" Route offers the highest atom economy and yield. The Classical Route remains relevant for solubility-challenged substrates, while the Cycloaddition route is reserved for complex, polysubstituted targets.
Part 1: The Tautomeric Challenge
Before selecting a route, researchers must understand that "3-aryl-1,2-oxazol-5-ol" exists in a dynamic equilibrium. Synthetic conditions often isolate the 2H-isoxazol-5-one (NH-form) or CH-form , which tautomerizes to the 5-ol (OH-form) in polar media or biological systems.
Implication: Your analytical data (NMR) will shift significantly based on solvent choice (DMSO vs.
Part 2: Benchmarking the Routes
Route A: Classical Acid-Mediated Condensation
The Historical Standard
This route involves the condensation of ethyl 3-aryl-3-oxopropanoate (ethyl benzoylacetate derivatives) with hydroxylamine hydrochloride in refluxing acetic acid.
-
Mechanism: Hydroxylamine attacks the ketone (more electrophilic) to form an oxime, which then cyclizes with the ester.
-
Pros: Highly scalable; acetic acid solubilizes lipophilic aryl groups.
-
Cons: Harsh conditions (
); difficult workup for acid-sensitive groups; use of corrosive solvent.
Route B: Aqueous "Green" Catalysis (Recommended)
The Modern Benchmark
Recent advances utilize water as the solvent, often with mild catalysts (Sodium Acetate, Gluconic Acid, or simple heating). The product is insoluble in water and precipitates out, driving the equilibrium forward (Le Chatelier’s principle).
-
Mechanism: Same as Route A, but water promotes the "on-water" hydrophobic effect, accelerating the reaction.
-
Pros: Near-quantitative yields (
); simple filtration workup; no organic solvents; room temperature or mild heat ( ). -
Cons: Limited to substrates with at least partial water compatibility or those that can form emulsions.
Route C: Nitrile Oxide Cycloaddition
The High-Precision Alternative
Used when the
-
Mechanism: [3+2] Cycloaddition followed by elimination/hydrolysis.
-
Pros: Absolute regiocontrol (guarantees 3-aryl isomer); works under neutral conditions.
-
Cons: Poor atom economy (requires sacrificial leaving groups); multi-step; reagents (ketene acetals) are moisture-sensitive and expensive.
Part 3: Comparative Data Analysis
Table 1: Performance Metrics of Synthesis Routes
| Metric | Route A: Classical (AcOH) | Route B: Aqueous Green (Water) | Route C: Cycloaddition |
| Yield | 80–90% | 92–98% | 60–75% |
| Regioselectivity | Good (9:1) | Excellent (>99:1) | Perfect (100:0) |
| Atom Economy | Moderate | High | Low |
| E-Factor (Waste) | High (Acid solvent) | Low (Water byproduct) | High (Leaving groups) |
| Scalability | High (kg scale) | High (kg scale) | Low (g scale) |
| Reaction Time | 3–6 Hours | 30–60 Minutes | 12–24 Hours |
Part 4: Decision Framework
Part 5: Experimental Protocols
Protocol 1: The "Green" Benchmark (Recommended)
Adapted from recent aqueous catalysis literature [1, 2].
Reagents:
-
Ethyl 3-phenyl-3-oxopropanoate (10 mmol)
-
Hydroxylamine Hydrochloride (11 mmol)
-
Sodium Acetate (11 mmol) or Gluconic Acid (catalytic)
-
Water (20 mL)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl (0.76 g) and Sodium Acetate (0.90 g) in Water (20 mL).
-
Addition: Add Ethyl 3-phenyl-3-oxopropanoate (1.92 g) dropwise. The mixture may become biphasic.
-
Reaction: Stir vigorously at room temperature for 30 minutes. If precipitation is slow, warm to
for 15 minutes. -
Workup: Cool the mixture in an ice bath. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid under vacuum. Wash with cold water (
) to remove salts and unreacted hydroxylamine. -
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.
-
Validation: Check melting point (
for phenyl derivative) and NMR.
Protocol 2: The Classical Acid Route (For Lipophilic Substrates)
Standard industrial method [3].
Reagents:
-
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol)
-
Hydroxylamine Hydrochloride (12 mmol)
-
Glacial Acetic Acid (15 mL)
Procedure:
-
Setup: Combine the
-keto ester and Hydroxylamine HCl in a flask containing Glacial Acetic Acid. -
Reflux: Heat to reflux (
) for 3–5 hours. Monitor by TLC.[1][2] -
Quench: Distill off ~70% of the acetic acid under reduced pressure. Pour the residue into crushed ice (50 g).
-
Isolation: The product precipitates.[1][2][3] Filter and wash extensively with water to remove acid traces.
-
Note: This route often yields the 2H-isoxazol-5-one tautomer initially; recrystallization from non-polar solvents preserves this form.
Part 6: Mechanistic Insight[1]
The regioselectivity of the condensation depends on the nucleophilic attack of hydroxylamine.
Expert Insight: The ketone carbonyl is more electrophilic than the ester carbonyl. Under neutral or slightly acidic conditions (Routes A & B), hydroxylamine attacks the ketone first (Path A), securing the correct 3-aryl regiochemistry. Strongly basic conditions can increase the rate of ester hydrolysis or hydroxamic acid formation (Path B), leading to impurities.
References
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution. ACG Publications. (2023). Demonstrates the efficiency of aqueous media for isoxazolone synthesis.[1][2]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. (2024). Validates the mechanism and high yields of the 3-component and 2-component aqueous reactions.
-
Synthesis of (1) 3-Phenyl-5-isoxazolone. PrepChem. Based on Canadian Journal of Chemistry, 48, 1371 (1970).[4] The classical acetic acid reflux protocol.
-
Tautomeric equilibria of isoxazol-5-ones. ResearchGate. Detailed analysis of the NH vs OH vs CH tautomers.
-
Unusual reaction of benzonitrile oxide as phenylnitrosocarbene. Tetrahedron Letters. (1973). Foundation for the nitrile oxide cycloaddition route.[5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
